Product packaging for Einecs 302-056-4(Cat. No.:CAS No. 94088-55-8)

Einecs 302-056-4

Cat. No.: B15182113
CAS No.: 94088-55-8
M. Wt: 770.9 g/mol
InChI Key: YQJDXBJFQQFWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 302-056-4 is a useful research compound. Its molecular formula is C47H50N2O8 and its molecular weight is 770.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H50N2O8 B15182113 Einecs 302-056-4 CAS No. 94088-55-8

Properties

CAS No.

94088-55-8

Molecular Formula

C47H50N2O8

Molecular Weight

770.9 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3

InChI Key

YQJDXBJFQQFWTN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Proposed Synthetic Route for 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physicochemical Properties of the Starting Material

The primary starting material for the proposed synthesis is 3-hydroxy-2-naphthoic acid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 92-70-6[1]
Molecular Formula C₁₁H₈O₃[1]
Molecular Weight 188.18 g/mol [1][2]
Appearance Very pale yellow crystals[2]
Melting Point 222-223 °C[2]
Solubility Practically insoluble in cold water; slightly soluble in hot water; soluble in benzene, chloroform, alcohol, ether, and alkaline solutions.[2]
pKa 2.8[3]

Proposed Synthetic Protocol

The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid can be approached through the condensation of two equivalents of 3-hydroxy-2-naphthoic acid with one equivalent of formaldehyde. The reaction is typically catalyzed by a strong acid.

Reaction Scheme:

2 C₁₁H₈O₃ + CH₂O → C₂₃H₁₆O₆ + H₂O

Materials and Reagents:

  • 3-Hydroxy-2-naphthoic acid

  • Paraformaldehyde (or 37% aqueous formaldehyde)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol (for washing)

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-hydroxy-2-naphthoic acid (2.0 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to create a slurry.

  • Addition of Formaldehyde Source: Add paraformaldehyde (1.0 equivalent) to the slurry.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation of Crude Product: Filter the precipitate and wash it sequentially with deionized water and then with cold methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Due to the potential for isomeric products, the crude product should be purified using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid could be employed. The fractions containing the desired product would need to be identified by analytical techniques such as LC-MS.

Predicted Analytical Data for the Final Product

The following table summarizes the predicted analytical data for the target compound, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.

PropertyPredicted Value
Molecular Formula C₂₃H₁₆O₆
Molecular Weight 388.37 g/mol
Appearance Expected to be a solid, likely off-white to pale yellow.
Melting Point Expected to be high, likely >250 °C (by analogy to Pamoic acid).
¹H NMR Expected to show characteristic peaks for aromatic protons, a singlet for the methylene bridge protons, and exchangeable protons for the hydroxyl and carboxylic acid groups.
¹³C NMR Expected to show distinct signals for the carboxyl carbons, the methylene carbon, and the aromatic carbons of the two non-equivalent naphthalene rings.
IR (cm⁻¹) Expected to show broad O-H stretching (for carboxylic acid and phenol), C=O stretching (for carboxylic acid), and C=C stretching (for aromatic rings).
Mass Spectrometry (ESI-) Expected to show a molecular ion peak at m/z [M-H]⁻ = 387.08.

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.

SynthesisWorkflow Start Starting Materials: - 3-Hydroxy-2-naphthoic acid - Paraformaldehyde - Glacial Acetic Acid - Sulfuric Acid (catalyst) Reaction Reaction: - Reflux at 118°C for 4-6 hours Start->Reaction 1. Condensation Workup Workup: - Cool to room temperature - Filter precipitate - Wash with water and methanol Reaction->Workup 2. Isolation Purification Purification: - Column Chromatography Workup->Purification 3. Purification Product Final Product: 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]- 3-hydroxynaphthalene-2-carboxylic acid Purification->Product 4. Final Product

Caption: Proposed workflow for the synthesis of the target molecule.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles for a structurally similar compound. The actual experimental conditions may require optimization, and the regioselectivity of the reaction needs to be carefully analyzed. The formation of other isomers is possible and should be accounted for during purification and characterization.

References

Biological Activity of Hydroxynaphthalene Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of hydroxynaphthalene carboxylic acid derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Hydroxynaphthalene carboxylic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. These compounds, characterized by a naphthalene core substituted with hydroxyl and carboxylic acid groups, have shown promise as antibacterial, antimycobacterial, and anticancer agents. Their mechanism of action often involves the inhibition of specific enzymes or the modulation of key signaling pathways crucial for pathogen survival or cancer cell proliferation. This guide will delve into the specifics of these biological activities, providing a comprehensive resource for further research and development.

Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxylic acid have demonstrated notable activity against a spectrum of bacteria, including multidrug-resistant strains, and various species of mycobacteria.

Antibacterial and Antimycobacterial Efficacy

Numerous studies have reported the in vitro efficacy of hydroxynaphthalene carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound ClassTarget OrganismMIC Range (µM)Reference Compound
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilidesMethicillin-resistant Staphylococcus aureus (MRSA)12Ampicillin
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilidesMycobacterium tuberculosis H37Ra23 - 24Rifampicin
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilidesMycobacterium avium subsp. paratuberculosisLower than RifampicinRifampicin
2-Hydroxynaphthalene-1-carboxanilidesEscherichia coli23.2-
2-Hydroxynaphthalene-1-carboxanilidesVarious bacteria/mycobacteria0.3 - 92.6-

Table 1: Summary of Antimicrobial Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table presents the minimum inhibitory concentration (MIC) ranges for different classes of hydroxynaphthalene carboxylic acid derivatives against various microbial species.[1][2][3][4]

Anticancer Activity

Hydroxynaphthalene carboxylic acid derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, often involving the induction of apoptosis through pathways that are independent of the tumor suppressor protein p53.

Cytotoxicity Against Cancer Cell Lines

The anticancer activity of these derivatives is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric.

Compound ClassCancer Cell LineIC50 Range (µM)Reference Compound
1-Hydroxynaphthalene-2-carboxanilidesHuman colon carcinoma (HCT116)Good to excellent activityDoxorubicin
Naphthoquinone-naphthol derivativesColon (HCT116), Lung (PC9, A549)0.57 - 5.27-

Table 2: Summary of Anticancer Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table summarizes the cytotoxic activity (IC50) of different hydroxynaphthalene carboxylic acid derivatives against various cancer cell lines.[5][6][7][8]

Mechanisms of Action and Signaling Pathways

The biological effects of hydroxynaphthalene carboxylic acid derivatives are underpinned by their interaction with specific molecular targets and the modulation of intracellular signaling pathways.

Inhibition of EGFR/PI3K/Akt Signaling Pathway

Some naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. Furthermore, some ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been found to inhibit the phosphorylation of STAT3 and its upstream kinase Src, which are key components of this signaling cascade.

EGFR_PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR Src Src EGFR->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt STAT3 STAT3 Akt->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Hydroxynaphthalene Hydroxynaphthalene Carboxylic Acid Derivatives Hydroxynaphthalene->Src Inhibition Hydroxynaphthalene->STAT3 Inhibition of Phosphorylation

Figure 1: EGFR/PI3K/Akt Signaling Pathway Inhibition. This diagram illustrates the inhibition of the EGFR/PI3K/Akt signaling pathway by hydroxynaphthalene carboxylic acid derivatives, leading to decreased cell proliferation and survival.

Activation of SIRT1 and Inhibition of NF-κB Signaling

Certain naphthofuran derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation. This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory genes.

SIRT1_NFkB_Pathway cluster_cytoplasm cluster_nucleus NFkB_p65_Ac NF-κB (p65-Ac) NFkB_p65 NF-κB (p65) SIRT1 SIRT1 SIRT1->NFkB_p65_Ac Deacetylation Inflammation Pro-inflammatory Gene Expression NFkB_p65->Inflammation Hydroxynaphthalene Hydroxynaphthalene Carboxylic Acid Derivatives Hydroxynaphthalene->SIRT1 Activation

Figure 2: SIRT1 Activation and NF-κB Inhibition. This diagram shows how hydroxynaphthalene carboxylic acid derivatives can activate SIRT1, leading to the deacetylation and subsequent inhibition of NF-κB, thereby reducing inflammation.

p53-Independent Apoptosis

Studies on 1-hydroxynaphthalene-2-carboxanilides have revealed a p53-independent mechanism of apoptosis induction in cancer cells. This is significant as many cancers have mutated or non-functional p53. Evidence suggests that these compounds can trigger the intrinsic pathway of apoptosis, characterized by a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide production. This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Hydroxynaphthalene Hydroxynaphthalene Carboxylic Acid Derivatives Mitochondria Mitochondria Hydroxynaphthalene->Mitochondria ROS ↑ Mitochondrial Superoxide (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: p53-Independent Apoptosis Pathway. This diagram depicts the induction of apoptosis by hydroxynaphthalene carboxylic acid derivatives through the intrinsic mitochondrial pathway, independent of p53.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of hydroxynaphthalene carboxylic acid derivatives.

Synthesis of Hydroxynaphthalene Carboxylic Acid Derivatives

General Procedure for Microwave-Assisted Synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides:

  • Suspend 1-hydroxynaphthalene-2-carboxylic acid (2.66 mmol) and the corresponding substituted aniline (2.66 mmol) in 25 mL of dry chlorobenzene.

  • Add phosphorous trichloride (1.33 mmol) to the suspension.

  • Heat the reaction mixture in a microwave reactor at a maximum power of 500 W and a temperature of 130 °C for 15 minutes, using infrared flask-surface control of the temperature.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting product with 2 M HCl and H₂O.

  • Recrystallize the final compounds from ethyl acetate or a mixture of ethanol/water.

  • Verify the purity of the compounds (e.g., >98% by HPLC).[1][9]

Synthesis_Workflow Start Start Materials: 1-hydroxynaphthalene-2-carboxylic acid Substituted aniline Chlorobenzene, PCl₃ Microwave Microwave Irradiation (500W, 130°C, 15 min) Start->Microwave Evaporation Solvent Evaporation Microwave->Evaporation Washing Washing (2M HCl, H₂O) Evaporation->Washing Recrystallization Recrystallization (Ethyl acetate/Ethanol-water) Washing->Recrystallization End Final Product: N-substituted 1-hydroxynaphthalene-2-carboxanilide Recrystallization->End

Figure 4: General Workflow for Synthesis. This diagram outlines the key steps in the microwave-assisted synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or a suitable broth for mycobacteria.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9][10][11][12]

In Vitro Cytotoxicity Assay (THP-1 Cells)

MTT or MTS Assay for Cytotoxicity in THP-1 Human Monocytic Leukemia Cells:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with fetal calf serum and other necessary components.

  • Seed the cells in a 96-well plate.

  • Expose the cells to various concentrations of the test compounds.

  • Perform an MTT or MTS assay as described in the anticancer activity protocol to determine cell viability.

  • Assess cytotoxicity by comparing the viability of treated cells to that of untreated control cells.[3][6]

Inhibition of Photosynthetic Electron Transport (PET)

Assay for PET Inhibition in Spinach Chloroplasts:

  • Isolate chloroplasts from fresh spinach leaves.

  • Determine the rate of photosynthetic electron transport spectrophotometrically by monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP).

  • Perform measurements in a suitable buffer (e.g., phosphate buffer with sucrose, MgCl₂, and NaCl).

  • Add various concentrations of the test compound (dissolved in a solvent like DMSO) to the chloroplast suspension.

  • Measure the rate of DCPIP reduction in the presence of the compound and compare it to an untreated control.

  • Express the inhibitory efficiency as an IC50 value, which is the concentration of the compound causing a 50% decrease in the rate of electron transport.[1][3][4]

Conclusion

Hydroxynaphthalene carboxylic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against various microbial pathogens and cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical investigation. The detailed protocols and summarized data in this guide are intended to facilitate these future research endeavors. A thorough understanding of their structure-activity relationships and molecular targets will be crucial in optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a significant gap in information regarding the specific compound "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid." This chemical nomenclature does not correspond to a widely studied or commercially available therapeutic agent with a well-defined mechanism of action.

Consequently, a detailed technical guide or whitepaper on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of published research.

It is possible that this compound is a novel research chemical, a metabolite of another substance, or a rarely used intermediate. Without further context or alternative identifiers (such as a common name, brand name, or CAS number), a comprehensive report on its biological activity remains unfeasible.

For researchers, scientists, and drug development professionals interested in the biological activity of naphthalene-based carboxylic acids, it would be necessary to:

  • Conduct initial screening assays to identify potential biological targets.

  • Perform dose-response studies to determine efficacy and potency.

  • Utilize biochemical and cell-based assays to elucidate the mechanism of action.

  • Engage in structural biology studies to understand the molecular interactions with its target.

Should further identifying information for "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid" become available, a detailed analysis of its mechanism of action could be pursued.

The MTT Assay: A Technical Guide to a Cornerstone of Cell Viability and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, registered under Einecs 302-056-4 and commonly known as MTT, is a pivotal reagent in cellular and molecular biology.[1][2][3] Contrary to being a therapeutic agent with specific molecular targets for disease treatment, MTT is the cornerstone of a widely utilized colorimetric assay to assess cell metabolic activity.[1][4] This assay serves as a crucial tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in drug discovery, toxicology, and cancer research.[2][5] This technical guide provides a comprehensive overview of the MTT assay, its underlying biochemical principles, detailed experimental protocols, and its application in identifying potential therapeutic compounds.

Principle of the MTT Assay: Targeting Mitochondrial Function

The MTT assay's utility lies in its ability to differentiate between living and dead cells based on their metabolic activity.[4][6] The primary "target" of MTT within the cell is not a therapeutic target in the traditional sense, but rather a class of enzymes with a crucial role in cellular respiration.

The water-soluble, yellow tetrazolium salt MTT readily penetrates viable cells.[7] Within the mitochondrial electron transport chain of metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[1][2] This enzymatic reduction converts MTT into an insoluble, purple formazan product.[1][4][6] The accumulation of these formazan crystals is directly proportional to the number of viable, metabolically active cells.[5][8] Consequently, the MTT assay provides a robust method for evaluating cellular health. In contrast, dead cells or those with compromised metabolic activity are unable to perform this conversion, and therefore do not produce the purple color.[6]

Signaling and Metabolic Pathways

The reduction of MTT is intrinsically linked to cellular metabolism and the electron transport chain. While not a signaling pathway in the conventional sense of intercellular communication, the process reflects the cell's overall metabolic health and mitochondrial integrity.[6]

MTT_Pathway MTT Reduction Pathway cluster_cell Viable Cell cluster_extracellular Measurement MTT MTT (Yellow, Water-Soluble) Mitochondrion Mitochondrion MTT->Mitochondrion Uptake Dehydrogenases NAD(P)H-Dependent Oxidoreductases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Extraction Dehydrogenases->Formazan Reduction Absorbance Absorbance Reading (~570 nm) Solubilization->Absorbance Quantification MTT_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding (Plate cells in a 96-well plate) B 2. Cell Treatment (Incubate with test compounds) A->B C 3. Add MTT Reagent (Incubate for 2-4 hours) B->C D 4. Solubilize Formazan (Add DMSO or other solvent) C->D E 5. Measure Absorbance (Read at ~570 nm) D->E F 6. Data Analysis (Calculate cell viability) E->F

References

Spectroscopic and Mechanistic Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic Acid (Pamoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic and mechanistic overview of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, commonly known as Pamoic acid. This document details the compound's key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are provided to facilitate reproducibility. Furthermore, this guide elucidates the compound's known mechanism of action as a potent agonist of the G protein-coupled receptor 35 (GPR35), including signaling pathways involving β-arrestin recruitment and ERK1/2 phosphorylation, visualized through detailed diagrams.

Introduction

Pamoic acid is a naphthoic acid derivative that has been widely used as a counter-ion in pharmaceutical formulations to create stable salts of various drug compounds.[1] Beyond its role in drug formulation, recent research has identified Pamoic acid as a potent and selective agonist for the orphan G protein-coupled receptor 35 (GPR35).[2] This discovery has opened new avenues for investigating the therapeutic potential of Pamoic acid and its derivatives in conditions where GPR35 is implicated, such as inflammatory diseases and pain.[3][4] A thorough understanding of its spectroscopic properties and mechanism of action is crucial for its further development and application in medicinal chemistry and pharmacology.

Spectroscopic Analysis

A summary of the key spectroscopic data for Pamoic acid is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for Pamoic acid are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of Pamoic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
8.525sAromatic H
8.172sAromatic H
7.909sAromatic H
7.413mAromatic H
7.251mAromatic H
4.843sMethylene (-CH₂-) H

Data sourced from ChemicalBook.[5]

Table 2: ¹³C NMR Spectroscopic Data of Pamoic Acid

Chemical Shift (δ) ppmAssignment
172.57Carboxylic Acid (C=O)
153.35Aromatic C-O
136.14Aromatic C
131.50Aromatic C
130.10Aromatic C
128.82Aromatic C
126.67Aromatic C
123.31Aromatic C
123.26Aromatic C
120.55Aromatic C
113.95Aromatic C
19.84Methylene (-CH₂-) C

Data sourced from ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Pamoic acid are presented below.

Table 3: FT-IR Spectroscopic Data of Pamoic Acid

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 2400 (broad)O-H stretch (Carboxylic acid and Phenol)
~1680C=O stretch (Carboxylic acid)
~1600, 1470C=C stretch (Aromatic)
~1250C-O stretch (Carboxylic acid and Phenol)

Characteristic absorption ranges for the functional groups present in Pamoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for Pamoic acid are listed below.

Table 4: UV-Vis Spectroscopic Data of Pamoic Acid

Wavelength (λmax)Solvent/Conditions
238 nm, 290 nm, 378 nmAcidic mobile phase
237 nm, 370 nmNot specified

Data sourced from SIELC Technologies and Cayman Chemical.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The key mass spectral data for Pamoic acid are provided below.

Table 5: Mass Spectrometry Data of Pamoic Acid

Ionization Modem/zAssignment
GC-MS388[M]⁺
MS-MS387.0874[M-H]⁻

Data sourced from PubChem.[8]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Pamoic acid.

NMR Spectroscopy
  • Instrumentation : A 300 MHz or higher field NMR spectrometer (e.g., GE QE-300).[9]

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of Pamoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a single-pulse ¹H NMR spectrum.

    • Use a 90° pulse width.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The relaxation delay should be set to at least 5 times the longest T₁ value to ensure quantitative integration.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy (KBr Pellet Method)
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of Pamoic acid into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation :

    • Prepare a stock solution of Pamoic acid in a suitable solvent (e.g., methanol or an acidic buffer).

    • Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the instrument (typically in the µM range).

  • Data Acquisition :

    • Use the solvent as a blank to zero the instrument.

    • Record the absorbance spectrum of each solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation :

    • Dissolve a small amount of Pamoic acid in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

    • The solution may be acidified with a small amount of formic acid to promote protonation for positive ion mode or basified for negative ion mode.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

Mechanism of Action: GPR35 Agonism

Pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35).[2] Activation of GPR35 by Pamoic acid initiates a cascade of intracellular signaling events.

GPR35 Signaling Pathway

Upon binding of Pamoic acid, GPR35 undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the key pathways involves the recruitment of β-arrestin proteins and the subsequent phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4]

GPR35_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pamoic_Acid Pamoic Acid GPR35 GPR35 Pamoic_Acid->GPR35 Binds to Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits ERK_Pathway ERK1/2 Pathway Beta_Arrestin->ERK_Pathway Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK_Pathway->Cellular_Response Leads to

Caption: Pamoic acid activation of the GPR35 signaling pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to an activated GPCR is a key event in G protein-independent signaling. A common method to study this is the β-arrestin recruitment assay.

Beta_Arrestin_Workflow Start Start: Cells expressing GPR35 and β-arrestin-reporter fusion Add_Pamoic_Acid Add Pamoic Acid (Agonist) Start->Add_Pamoic_Acid Incubate Incubate Add_Pamoic_Acid->Incubate Recruitment β-arrestin is recruited to GPR35 Incubate->Recruitment Signal_Generation Reporter generates a detectable signal (e.g., luminescence, fluorescence) Recruitment->Signal_Generation Measure_Signal Measure Signal Signal_Generation->Measure_Signal

Caption: Workflow for a typical β-arrestin recruitment assay.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic properties of Pamoic acid, including NMR, IR, UV-Vis, and Mass Spectrometry data, along with comprehensive experimental protocols. Furthermore, the guide has elucidated the compound's role as a GPR35 agonist, detailing its signaling pathway through β-arrestin recruitment and ERK1/2 activation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential therapeutic applications of Pamoic acid.

References

understanding the antibacterial properties of hydroxynaphthalene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antibacterial Properties of Hydroxynaphthalene Derivatives

Introduction

Hydroxynaphthalene derivatives, a class of bicyclic aromatic compounds, have emerged as a significant area of interest in the search for novel antimicrobial agents.[1][2] The growing challenge of antibiotic resistance necessitates the exploration of new chemical scaffolds with potent and diverse mechanisms of action.[3] Naphthalene-containing compounds, including commercially available drugs like nafcillin and terbinafine, have already demonstrated their therapeutic value in controlling microbial infections.[1][2] This guide provides a comprehensive overview of the antibacterial properties of various hydroxynaphthalene derivatives, focusing on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action

The antibacterial activity of hydroxynaphthalene derivatives is multifaceted and can vary depending on their specific chemical structure. Several proposed mechanisms of action include:

  • Inhibition of Bacterial Respiration: Some derivatives have been shown to interfere with the electron transport chain, thereby inhibiting bacterial respiration. For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide has been observed to inhibit the respiration of S. aureus.[4]

  • Protein Downregulation: Chemoproteomic analyses have revealed that certain hydroxynaphthalene derivatives can lead to the downregulation of essential bacterial proteins. A notable example is the downregulation of ATP-dependent protease ATPase subunit HslU in S. aureus, which is crucial for protein repair and degradation.[4]

  • Quorum Sensing Inhibition: Some derivatives, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), have demonstrated the ability to interfere with bacterial quorum sensing (QS) pathways.[5] By targeting QS systems, these compounds can inhibit biofilm formation, a key survival strategy for many pathogenic bacteria.[5]

  • Cell Membrane Disruption: While not extensively detailed in the provided search results for hydroxynaphthalene derivatives specifically, related phenolic compounds are known to disrupt bacterial cell membranes, leading to the leakage of intracellular components.[6]

Below is a diagram illustrating a proposed mechanism of action for a chlorinated 1-hydroxynaphthalene-2-carboxanilide.

G Proposed Mechanism of Action cluster_0 Hydroxynaphthalene Derivative Hydroxynaphthalene Derivative S. aureus cell S. aureus cell Hydroxynaphthalene Derivative->S. aureus cell Enters Essential Proteins Essential Proteins S. aureus cell->Essential Proteins Downregulates Protein Synthesis Protein Synthesis Essential Proteins->Protein Synthesis Impacts Nucleic Acid Synthesis Nucleic Acid Synthesis Essential Proteins->Nucleic Acid Synthesis Impacts Protein Repair/Degradation Protein Repair/Degradation Essential Proteins->Protein Repair/Degradation Impacts Bacterial Survival/Growth Bacterial Survival/Growth Protein Synthesis->Bacterial Survival/Growth Inhibits Nucleic Acid Synthesis->Bacterial Survival/Growth Inhibits Protein Repair/Degradation->Bacterial Survival/Growth Inhibits

Caption: Proposed mechanism of action for a hydroxynaphthalene derivative.

The following diagram illustrates the inhibition of a bacterial quorum sensing pathway.

G Quorum Sensing Inhibition by ANS cluster_0 ANS_Derivative 4-amino-3-hydroxynaphthalene- 1-sulfonic acid (ANS) LasR_Regulator LasR Regulator ANS_Derivative->LasR_Regulator Binds to QS_Pathway Quorum Sensing Pathway ANS_Derivative->QS_Pathway Inhibits LasR_Regulator->QS_Pathway Activates Biofilm_Formation Biofilm Formation QS_Pathway->Biofilm_Formation Leads to

Caption: Quorum sensing inhibition by a hydroxynaphthalene derivative.

Quantitative Antibacterial Activity

The antibacterial efficacy of hydroxynaphthalene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The tables below summarize the MIC values for several hydroxynaphthalene derivatives against a range of bacterial strains.

Table 1: Antibacterial Activity of 2-Hydroxynaphthalene-1-Carboxanilides

CompoundBacterial StrainMIC (µM)
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13)Staphylococcus aureus54.9
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22)Escherichia coli23.2
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (27)Various bacteria/mycobacteria0.3 - 92.6

Data sourced from:[7]

Table 2: Antistaphylococcal Activity of 1-Hydroxynaphthalene-2-Carboxanilides

CompoundBacterial StrainMIC (µM)
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10)Staphylococcus aureus0.37
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10)Methicillin-resistant S. aureus (MRSA)0.37

Data sourced from:[4]

Experimental Protocols

The evaluation of the antibacterial properties of hydroxynaphthalene derivatives involves several key experimental protocols.

Broth Microdilution Method for MIC Determination

This method is widely used for quantitative assessment of antibacterial activity.[8]

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[8] The concentration range tested can vary, for example, from 1024 µg/mL to 8 µg/mL.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of bacterial cells is typically around 10^5 colony-forming units (CFU) per mL.[4][7]

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included. A known antibiotic, such as ampicillin or ciprofloxacin, is often used as a reference drug.[4][7]

  • Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 24 hours for most bacteria.[4][7][8]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]

Disc Diffusion Method

This method is a qualitative or semi-quantitative technique for assessing antibacterial activity.[9]

  • Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with the test bacterial culture.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

The following diagram outlines a general workflow for the screening of antibacterial hydroxynaphthalene derivatives.

G Experimental Workflow for Antibacterial Screening cluster_0 Synthesis Synthesis of Hydroxynaphthalene Derivatives Characterization Structural Characterization (NMR, IR, etc.) Synthesis->Characterization Primary_Screening Primary Antibacterial Screening (e.g., Disc Diffusion) Characterization->Primary_Screening Quantitative_Assay Quantitative Assay (Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., MTT assay, Proteomics) Quantitative_Assay->Mechanism_Study Potent Compounds Cytotoxicity_Test Cytotoxicity Testing (on human cell lines) Quantitative_Assay->Cytotoxicity_Test Potent Compounds

Caption: Workflow for antibacterial screening of hydroxynaphthalene derivatives.

Conclusion and Future Outlook

Hydroxynaphthalene derivatives represent a promising class of compounds in the development of new antibacterial agents. Their diverse mechanisms of action, including the inhibition of essential cellular processes and the disruption of bacterial communication, offer potential solutions to the challenge of antimicrobial resistance. The low MIC values observed for some derivatives, particularly against multidrug-resistant strains like MRSA, highlight their therapeutic potential. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and reduce potential cytotoxicity, as well as further elucidating their precise molecular targets within bacterial cells. The exploration of combination therapies with existing antibiotics could also be a valuable avenue for future investigation.

References

The Discovery and Enduring Legacy of Hydroxynaphthalene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthalene carboxylic acids, a class of aromatic organic compounds, hold a significant place in the annals of chemical synthesis and pharmaceutical development. Characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, these molecules have found diverse applications ranging from dye and pigment production to their contemporary role as scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these versatile compounds, with a particular focus on their interactions with key cellular signaling pathways.

A Journey Through Time: The Discovery and Historical Development

The story of hydroxynaphthalene carboxylic acids is intrinsically linked to the pioneering work of Hermann Kolbe and Rudolf Schmitt in the 19th century. Their development of the Kolbe-Schmitt reaction, a method for the carboxylation of phenols, laid the foundational groundwork for the synthesis of a vast array of aromatic hydroxy acids, including those derived from naphthols.

The Genesis: The Kolbe-Schmitt Reaction

In 1860, Hermann Kolbe reported a groundbreaking synthesis of salicylic acid by reacting phenol with sodium and carbon dioxide.[1][2][3][4] This reaction, initially cumbersome, was significantly improved by Rudolf Schmitt in 1885, who discovered that heating sodium phenoxide under a stream of carbon dioxide under pressure afforded a much higher yield of salicylic acid.[5][6][7] This refined process, now universally known as the Kolbe-Schmitt reaction, became the cornerstone of aromatic hydroxy acid synthesis.[8]

The first application of this reaction to the naphthalene series is credited to Schmitt and Burkard, who in 1887, prepared 3-hydroxy-2-naphthoic acid by heating the sodium salt of β-naphthol with carbon dioxide under pressure.[9] This marked the formal discovery of the first hydroxynaphthalene carboxylic acid. The early 20th century saw the expansion of this methodology to synthesize other isomers, driven by the burgeoning dye industry's demand for novel intermediates.

A visual representation of the key historical milestones is provided below.

Historical_Timeline 1860 Hermann Kolbe synthesizes salicylic acid 1885 Rudolf Schmitt improves the reaction 1860->1885 Refinement 1887 Schmitt and Burkard synthesize 3-hydroxy-2-naphthoic acid 1885->1887 Application to Naphthols Early 20th Century Expansion to other isomers for the dye industry 1887->Early 20th Century Diversification

Figure 1: Key milestones in the history of hydroxynaphthalene carboxylic acids.

Synthesis of Core Hydroxynaphthalene Carboxylic Acids

The Kolbe-Schmitt reaction remains the most prevalent method for the industrial production of several key hydroxynaphthalene carboxylic acid isomers. The regioselectivity of the carboxylation is highly dependent on the reaction conditions, particularly temperature and the choice of alkali metal.

General Experimental Protocol for the Kolbe-Schmitt Reaction

The following provides a generalized procedure for the synthesis of hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction. Specific modifications for each isomer are detailed in the subsequent sections.

Materials:

  • Naphthol (α- or β-isomer)

  • Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)

  • Carbon dioxide (gas or solid)

  • Anhydrous solvent (e.g., toluene, xylene, or in some cases, no solvent)

  • Mineral acid (e.g., hydrochloric acid, sulfuric acid) for workup

Procedure:

  • Formation of the Naphthoxide Salt: The corresponding naphthol is treated with an equimolar amount of a strong base, typically sodium hydroxide or potassium hydroxide, in a suitable solvent or neat. The mixture is heated to remove water and form the anhydrous alkali naphthoxide salt.

  • Carboxylation: The dried naphthoxide salt is then subjected to a stream of dry carbon dioxide gas under pressure and at elevated temperatures. The specific temperature and pressure are crucial for directing the carboxylation to the desired position.

  • Workup: After the reaction is complete, the resulting mixture is dissolved in water and acidified with a mineral acid. The precipitated hydroxynaphthalene carboxylic acid is then collected by filtration, washed with water, and purified, typically by recrystallization.

A generalized workflow for this process is illustrated below.

Kolbe_Schmitt_Workflow cluster_0 Reaction cluster_1 Workup and Purification Naphthol Naphthol Naphthoxide_Formation Formation of Alkali Naphthoxide Naphthol->Naphthoxide_Formation Alkali_Hydroxide Alkali Hydroxide (e.g., NaOH, KOH) Alkali_Hydroxide->Naphthoxide_Formation Carboxylation Carboxylation Naphthoxide_Formation->Carboxylation CO2 Carbon Dioxide (Pressure, Heat) CO2->Carboxylation Acidification Acidification (Mineral Acid) Carboxylation->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Hydroxynaphthalene Carboxylic Acid Recrystallization->Pure_Product

Figure 2: Generalized experimental workflow for the Kolbe-Schmitt synthesis.
Synthesis of Specific Isomers and Quantitative Data

The following tables summarize the synthesis and key physicochemical properties of the three most common hydroxynaphthalene carboxylic acid isomers.

Table 1: Synthesis of Key Hydroxynaphthalene Carboxylic Acid Isomers via the Kolbe-Schmitt Reaction

Compound NameStarting MaterialAlkali BaseTypical Reaction ConditionsTypical Yield (%)Reference
1-Hydroxy-2-naphthoic acidα-NaphtholSodium Hydroxide120-140 °C, 4-5 atm CO₂~85%[10]
2-Hydroxy-1-naphthoic acidβ-NaphtholSodium Hydroxide120-130 °C, 4-5 atm CO₂~90%[10]
3-Hydroxy-2-naphthoic acidβ-NaphtholSodium Hydroxide230-250 °C, 4-5 atm CO₂~95%[11]

Table 2: Physicochemical Properties of Key Hydroxynaphthalene Carboxylic Acid Isomers

Property1-Hydroxy-2-naphthoic acid2-Hydroxy-1-naphthoic acid3-Hydroxy-2-naphthoic acid
CAS Number 86-48-6[12][13]2283-08-1[14]92-70-6[1][2][15]
Molecular Formula C₁₁H₈O₃[12][13]C₁₁H₈O₃[14]C₁₁H₈O₃[1][2][15]
Molecular Weight 188.18 g/mol [16]188.18 g/mol [14][17]188.18 g/mol [2]
Melting Point 199-205 °C[18]167 °C (dec.)[19][20]218-221 °C
Appearance Light brown powder[18]White to light yellow powder[21]Yellow crystalline powder[1]
Solubility Soluble in ethanol, ether; sparingly soluble in hot water.Soluble in ethanol, ether; sparingly soluble in water.[14]Soluble in ethanol, ether, benzene; practically insoluble in water.[22]
¹H NMR (DMSO-d₆, δ ppm) 12.82 (s, 1H), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)[23]Not readily availableNot readily available
¹³C NMR (DMSO-d₆, δ ppm) 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[23]Not readily availableNot readily available

Biological Activity and Implications for Drug Development

In recent decades, hydroxynaphthalene carboxylic acids and their derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydroxynaphthalene carboxylic acid derivatives, particularly carboxanilides. These compounds have demonstrated efficacy against various cancer cell lines. A significant finding is that some of these derivatives exert their anticancer effects through a p53-independent mechanism , making them potential therapeutic agents for cancers with mutated or deficient p53.[24][25] The proposed mechanism often involves the induction of apoptosis.[24]

Anti-inflammatory and Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxylic acids have also shown notable anti-inflammatory and antimicrobial properties. Their anti-inflammatory effects are thought to be mediated, in part, through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK . The antimicrobial activity has been demonstrated against a range of bacteria and mycobacteria.

Interaction with Cellular Signaling Pathways

The therapeutic potential of hydroxynaphthalene carboxylic acids is rooted in their ability to modulate critical cellular signaling pathways.

The p53-Independent Apoptotic Pathway

In certain cancer cells, 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis without the involvement of the tumor suppressor protein p53.[24] While the precise molecular targets are still under investigation, this suggests an alternative route to programmed cell death, which is highly significant for the treatment of p53-mutant cancers.

p53_Independent_Apoptosis Hydroxynaphthalene_Carboxanilide 1-Hydroxynaphthalene- 2-carboxanilide Cancer_Cell Cancer Cell (p53 deficient) Hydroxynaphthalene_Carboxanilide->Cancer_Cell Apoptotic_Pathway p53-Independent Apoptotic Pathway Cancer_Cell->Apoptotic_Pathway Induces Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis

Figure 3: Simplified representation of p53-independent apoptosis induction.
Inhibition of Pro-inflammatory Signaling: NF-κB and MAPK Pathways

The anti-inflammatory properties of some hydroxynaphthalene carboxylic acid derivatives are linked to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

The NF-κB pathway is a key regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene transcription. Some hydroxynaphthalene derivatives are thought to inhibit this pathway, potentially by targeting components of the IKK complex or upstream signaling molecules.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Hydroxynaphthalene carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting one or more of the kinases in this pathway.

Inflammatory_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Cascade Hydroxynaphthalene_Derivative Hydroxynaphthalene Carboxylic Acid Derivative Hydroxynaphthalene_Derivative->IKK Inhibits Hydroxynaphthalene_Derivative->MAPK_Cascade Inhibits NFkB_Activation NF-κB Activation IKK->NFkB_Activation Inflammatory_Genes_NFkB Inflammatory Gene Transcription NFkB_Activation->Inflammatory_Genes_NFkB AP1_Activation AP-1 Activation MAPK_Cascade->AP1_Activation Inflammatory_Genes_MAPK Inflammatory Gene Transcription AP1_Activation->Inflammatory_Genes_MAPK

Figure 4: Proposed inhibition of NF-κB and MAPK signaling pathways.

Conclusion and Future Perspectives

From their serendipitous discovery stemming from the foundational work on salicylic acid to their current status as privileged scaffolds in medicinal chemistry, hydroxynaphthalene carboxylic acids have demonstrated remarkable and enduring utility. The historical significance of the Kolbe-Schmitt reaction in enabling their synthesis is undeniable, and it remains a cornerstone of their industrial production.

The future of hydroxynaphthalene carboxylic acids in drug development appears bright. Their ability to modulate key signaling pathways, such as inducing p53-independent apoptosis and inhibiting pro-inflammatory cascades, positions them as attractive starting points for the design of novel therapeutics for cancer and inflammatory diseases. Further research into their precise molecular targets and mechanisms of action will undoubtedly unlock their full therapeutic potential, continuing the legacy of these historically important molecules.

References

Methodological & Application

Application Notes: Evaluating the Antibacterial Efficacy of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Several naphthalene-based drugs, such as nafcillin and naftifine, are already in clinical use, demonstrating the therapeutic potential of this chemical scaffold.[3][7] This document provides a detailed protocol for evaluating the antibacterial activity of a novel naphthalene derivative, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, using standardized in vitro assays.

Objective

The primary objective of these protocols is to determine the bacteriostatic and bactericidal activity of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The core assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in the preliminary screening of potential new antibacterial compounds.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational method for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1] This protocol is based on the broth microdilution method.

Materials:

  • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8]

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL. Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

    • Repeat this for the positive control antibiotic in separate rows.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot or spread the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

The quantitative results from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Bacterial StrainGram StainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-Positive
Enterococcus faecalisGram-Positive
Escherichia coliGram-Negative
Pseudomonas aeruginosaGram-Negative

Visualizations

Experimental Workflow for Antibacterial Assays

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound_prep Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria bacterial_prep->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h, 37°C) inoculation->incubation_mic read_mic Determine MIC (Visual/OD600) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubate (18-24h, 37°C) subculture->incubation_mbc read_mbc Determine MBC (Colony Count) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Hypothesized Antibacterial Mechanisms of Action

mechanism_of_action cluster_targets Potential Cellular Targets cluster_outcomes Bacterial Outcomes compound 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Inhibits protein_synthesis Protein Synthesis Inhibition (Ribosomes) compound->protein_synthesis Inhibits dna_replication DNA Replication/Repair Inhibition (Gyrase/Topoisomerase) compound->dna_replication Inhibits cell_membrane Cell Membrane Disruption compound->cell_membrane Disrupts bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Growth Inhibition) protein_synthesis->bacteriostatic dna_replication->bactericidal cell_membrane->bactericidal

References

Application Notes and Protocols for the Analysis of Vinpocetine (Einecs 302-056-4) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Vinpocetine (Einecs 302-056-4) using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for the determination of Vinpocetine in bulk drug substances and pharmaceutical dosage forms.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which is extracted from the lesser periwinkle plant (Vinca minor). It is utilized in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate and precise analytical methods are crucial for the quality control of Vinpocetine in raw materials and finished products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.

This document outlines several validated RP-HPLC methods for the analysis of Vinpocetine, providing a comparative summary of their key parameters. A detailed, step-by-step protocol for a representative method is also presented, along with a visualization of the general experimental workflow.

Data Presentation

The following table summarizes the quantitative data and chromatographic conditions from various published HPLC methods for the analysis of Vinpocetine. This allows for a convenient comparison of different analytical approaches.

Parameter Method 1 Method 2 Method 3 Method 4
Mobile Phase Acetonitrile: 0.02 M KH2PO4 (pH 6 with Orthophosphoric Acid, containing 0.2% v/v Triethylamine) (80:20 v/v)[1]Acetonitrile: Phosphate buffer (pH 6.0) (65:35 v/v)[2]Methanol: Acetonitrile: 0.1M Ammonium Acetate (20:45:35 v/v/v)[3]Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)[4][5]
Stationary Phase Eurospher II C18 (250 x 4.6 mm, 5 µm)[1]Information not availableThermo-C18 (250 x 4.6 mm, 5 µm)[3]Zorbax C18 (150 x 4.6 mm, 5 µm)[4][5]
Flow Rate 0.9 mL/min[1]1.7 mL/min[2]1.0 mL/min[3]1.0 mL/min[4][5]
Detection Wavelength 230 nm[1]Information not available250 nm and 280 nm[3]280 nm[4][5]
Linearity Range 12.5–200 µg/mL[1]Information not available0.2–5 µL injection volume160–240 µg/mL[4][5]
Retention Time 8.52 min[1]Information not availableInformation not available10.581 min[4]
Correlation Coefficient (R²) > 0.999[1]Information not available> 0.999[3]0.999[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative RP-HPLC method for the quantitative analysis of Vinpocetine in bulk form and pharmaceutical tablets. This method is based on the principles outlined in the referenced literature.[4][5]

Materials and Reagents
  • Vinpocetine reference standard

  • Vinpocetine tablets

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • Zorbax C18 column (150 x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

Chromatographic Conditions
  • Mobile Phase: Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Solutions

Buffer Preparation (1.54% w/v Ammonium Acetate)

  • Accurately weigh 15.4 g of ammonium acetate.

  • Dissolve in 1000 mL of HPLC grade water.

  • Filter the solution through a 0.45 µm membrane filter.

Mobile Phase Preparation

  • Mix 600 mL of acetonitrile with 400 mL of the prepared buffer solution.

  • Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 100 mg of Vinpocetine reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solution Preparation (100 µg/mL)

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Preparation (from Tablets)

  • Weigh and finely powder 20 Vinpocetine tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Vinpocetine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of the working standard solution and record the chromatogram.

  • Inject 20 µL of the prepared sample solution and record the chromatogram.

  • The retention time for Vinpocetine is expected to be approximately 10.581 minutes.[4]

  • Calculate the amount of Vinpocetine in the sample by comparing the peak area of the sample with the peak area of the working standard solution.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of Vinpocetine.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution (from Tablets) Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Peak Area

Caption: Experimental workflow for the HPLC analysis of Vinpocetine.

Sample_Preparation_Workflow start Weigh and Powder Tablets extraction Extraction with Methanol & Sonication start->extraction filtration Filtration (0.45 µm filter) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution final_sample Final Sample for Injection dilution->final_sample

Caption: Detailed workflow for the preparation of a sample from a tablet formulation.

References

Application Notes and Protocols: Synthesis of Hydroxynaphthalene Derivatives via Stobbe Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, serving as key structural motifs in a variety of biologically active molecules and functional materials. The Stobbe condensation provides a powerful and versatile platform for the synthesis of these valuable compounds. This protocol outlines a general and efficient three-step synthetic sequence involving a Stobbe condensation, an intramolecular Friedel-Crafts cyclization, and a subsequent dehydrogenation/aromatization to yield the target hydroxynaphthalene derivatives. This method is particularly useful for the preparation of substituted naphthols from readily available aromatic aldehydes and succinic esters.

Overall Synthetic Scheme

The synthesis of hydroxynaphthalene derivatives via the Stobbe condensation route typically follows a three-step process:

  • Stobbe Condensation: An aromatic aldehyde (often with a protected hydroxyl group, such as a methoxy group) undergoes condensation with a dialkyl succinate in the presence of a strong base to form an alkylidenesuccinic acid monoester.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate from the Stobbe condensation is cyclized under acidic conditions to form a tetralone derivative.

  • Aromatization/Dehydrogenation: The tetralone derivative is then aromatized to the corresponding hydroxynaphthalene. This can be achieved through various methods, including catalytic dehydrogenation.

Experimental Protocols

Step 1: Stobbe Condensation

This step involves the base-catalyzed condensation of an aromatic aldehyde with a dialkyl succinate. The choice of base is critical, with potassium tert-butoxide and sodium hydride being commonly employed.[1][2]

Materials:

  • Substituted Benzaldehyde (e.g., 3-methoxybenzaldehyde)

  • Diethyl Succinate or Dimethyl Succinate

  • Potassium tert-butoxide or Sodium Hydride (NaH)

  • Anhydrous tert-butanol or Toluene

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol, a mixture of the substituted benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature with stirring.

  • The reaction mixture is then typically heated to reflux for a specified period (see Table 1) to ensure the completion of the condensation.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The residue is dissolved in water and acidified with 1M HCl to a pH of approximately 2-3.

  • The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alkylidenesuccinic acid monoester.

  • The crude product can be purified by crystallization or column chromatography.

Table 1: Representative Reaction Conditions and Yields for Stobbe Condensation.

Aromatic AldehydeSuccinic EsterBaseSolventReaction Time (h)Yield (%)Reference
3-MethoxybenzaldehydeDimethyl SuccinateKOButt-BuOH185[2]
3,4-DimethoxyacetophenoneDiethyl SuccinateKOButt-BuOH190[3]
3,4-DichloroacetophenoneDiethyl SuccinateKOButt-BuOH188[3]
3,4-DimethylacetophenoneDiethyl SuccinateKOButt-BuOH185[3]
Step 2: Intramolecular Friedel-Crafts Cyclization

The alkylidenesuccinic acid monoester produced in the first step is cyclized to a tetralone derivative using a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic anhydride and sodium acetate are commonly used for this purpose.[2]

Materials:

  • Alkylidenesuccinic acid monoester (from Step 1)

  • Polyphosphoric Acid (PPA) or Acetic Anhydride and Sodium Acetate

  • Ice-water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (using PPA):

  • The crude alkylidenesuccinic acid monoester (1 equivalent) is added to polyphosphoric acid (10-20 equivalents by weight) with mechanical stirring.

  • The mixture is heated to a specified temperature (see Table 2) for a certain duration to effect cyclization.

  • The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude tetralone is then washed again with water and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Representative Reaction Conditions and Yields for Intramolecular Friedel-Crafts Cyclization.

Starting MaterialCyclizing AgentTemperature (°C)Reaction Time (h)ProductYield (%)Reference
3-(3-Methoxybenzylidene)succinic acid monoesterPPA10027-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid75-85[2]
3-(3,4-Dimethoxyphenyl-ethylidene)succinic acid monoesterAcetic Anhydride/Sodium Acetate10031-Acetoxy-6,7-dimethoxy-4-methylnaphthalene-2-carboxylic acid~70[3]
Step 3: Aromatization (Dehydrogenation)

The final step involves the aromatization of the tetralone derivative to the corresponding hydroxynaphthalene. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a common and efficient method.

Materials:

  • Tetralone derivative (from Step 2)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • High-boiling solvent (e.g., p-cymene, decalin)

  • Methanol or Ethanol

  • Celite or filter paper

Procedure:

  • A mixture of the tetralone derivative (1 equivalent) and 10% Pd/C (5-10 mol%) in a high-boiling solvent such as p-cymene is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and diluted with methanol or ethanol.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude hydroxynaphthalene derivative is purified by column chromatography or recrystallization.

Table 3: Representative Reaction Conditions and Yields for Aromatization.

Starting MaterialCatalystSolventReaction Time (h)ProductYield (%)Reference
7-Methoxy-1-tetralone10% Pd/Cp-Cymene87-Methoxy-1-naphthol>90General Procedure
6,7-Dimethoxy-1-tetralone10% Pd/Cp-Cymene86,7-Dimethoxy-1-naphthol>90General Procedure

Mandatory Visualizations

Stobbe_Condensation_Workflow cluster_step1 Step 1: Stobbe Condensation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_step3 Step 3: Aromatization A Aromatic Aldehyde + Dialkyl Succinate C Reaction Mixture (Reflux) A->C B Base (KOBuᵗ or NaH) in Anhydrous Solvent B->C D Acidic Workup (HCl) C->D E Extraction & Purification D->E F Alkylidenesuccinic Acid Monoester E->F G Alkylidenesuccinic Acid Monoester F->G I Reaction Mixture (Heating) G->I H Acid Catalyst (PPA or Ac₂O/NaOAc) H->I J Quenching (Ice-water) I->J K Purification J->K L Tetralone Derivative K->L M Tetralone Derivative L->M O Reaction Mixture (Reflux) M->O N Catalyst (Pd/C) in High-Boiling Solvent N->O P Catalyst Filtration O->P Q Purification P->Q R Hydroxynaphthalene Derivative Q->R Stobbe_Condensation_Mechanism cluster_mechanism Stobbe Condensation Mechanism start Dialkyl Succinate enolate Enolate Intermediate start->enolate + Base (-BH) alkoxide Alkoxide Intermediate enolate->alkoxide + Aromatic Aldehyde carbonyl Aromatic Aldehyde lactone γ-Lactone Intermediate alkoxide->lactone - OR' product Alkylidenesuccinic Acid Monoester Salt lactone->product + Base (-BH) Ring Opening

References

Application of the Kolbe-Schmitt Reaction for the Synthesis of Hydroxynaphthalene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe-Schmitt reaction is a powerful and industrially significant carboxylation method used to synthesize aromatic hydroxy acids. This process involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure. While famously used for the synthesis of salicylic acid from phenol, the Kolbe-Schmitt reaction is also a cornerstone in the synthesis of various hydroxynaphthalene carboxylic acids. These naphthalenic analogues are crucial intermediates in the manufacturing of pharmaceuticals, dyes, pigments, and other specialty chemicals.[1][2]

The regioselectivity of the carboxylation on the naphthalene ring is highly sensitive to reaction conditions, including the choice of alkali metal cation (sodium, potassium, rubidium), temperature, and pressure.[1] This allows for the targeted synthesis of different isomers, each with unique properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of key hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various hydroxynaphthalene carboxylic acids using the Kolbe-Schmitt reaction, based on available literature.

Table 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid (2,6-HNA)

ParameterValueReference
Starting Material2-Naphthol[2]
BaseRubidium Hydroxide (RbOH)[2]
CatalystPotassium Carbonate (K₂CO₃)[2]
SolventHexadecane[2]
Temperature280°C (553 K)[2]
CO₂ Pressure0.2 MPa[2]
Reaction Time3 hours[2]
Total Yield (HNPA isomers)48%[2]
Selectivity for 2,6-HNA72%[2]

Table 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid

ParameterValueReference
Starting Materialα-Naphthol[3]
Base45% aq. Potassium Hydroxide (KOH)[3]
DiluentDibutyl Carbitol[3]
DehydrationDistillation at ~135°C under 25 mm Hg[3]
Carboxylation Temperature~120°C[3]
CO₂ Pressure15-20 psig[3]
WorkupAqueous extraction and acidification[3]

Table 3: Synthesis of 2-Hydroxy-1-Naphthoic Acid

ParameterValueReference
Starting MaterialPotassium β-Naphtholate[3]
DiluentDibutyl Carbitol[3]
Temperature50-150°C[3]
CO₂ PressureAtmospheric Pressure[3]

Table 4: General Conditions for 3-Hydroxy-2-Naphthoic Acid Synthesis

ParameterValueReference
Starting Material2-Naphthol[1]
NoteIndustrial synthesis; regiochemistry is temperature-sensitive.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid

This protocol is adapted from a study focusing on the use of a rubidium alkali precursor to promote the formation of 2,6-HNA.[2]

Materials:

  • 2-Naphthol (13.6 mmol)

  • Rubidium Hydroxide (RbOH) (13.6 mmol)

  • Potassium Carbonate (K₂CO₃) (6.8 mmol)

  • Hexadecane

  • Deionized Water

  • Carbon Dioxide (CO₂)

Procedure:

  • Preparation of Rubidium Naphthoxide: In a suitable reaction vessel, mix 2-naphthol (13.6 mmol) and rubidium hydroxide (13.6 mmol) in deionized water.

  • Drying: Dry the resulting rubidium naphthoxide solution overnight to remove all water.

  • Reaction Setup: Add the dried rubidium naphthoxide and potassium carbonate (6.8 mmol) as a catalyst to a semi-batch reactor containing hexadecane as a solvent.

  • Carboxylation:

    • Raise the temperature of the reactor to 280°C (553 K).

    • Introduce carbon dioxide into the reactor up to a pressure of 0.2 MPa.

    • Maintain a continuous flow of CO₂ at 18 ml/min.

  • Reaction Time: Allow the reaction to proceed for 3 hours under the specified conditions.

  • Workup and Isolation: After the reaction is complete, cool the reactor and isolate the product. The workup procedure typically involves acidification of the reaction mixture to precipitate the hydroxynaphthoic acid, followed by filtration, washing, and drying.

Protocol 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid

This protocol is based on a process described in a U.S. Patent.[3]

Materials:

  • α-Naphthol (approx. 20 grams)

  • 45% aqueous Potassium Hydroxide (KOH) solution (approx. 16.8 grams)

  • Dibutyl Carbitol (approx. 200 grams)

  • Carbon Dioxide (CO₂)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Charge a reaction flask equipped with a stirrer and distillation column with approximately 20 grams of α-naphthol and 200 grams of dibutyl carbitol.

  • Formation of Potassium Naphtholate: Stir the mixture at approximately 25°C while adding about 16.8 grams of a 45% aqueous potassium hydroxide solution.

  • Dehydration: Once the formation of potassium α-naphtholate is complete, distill the resulting suspension at a pressure of about 25 mm Hg and a temperature of approximately 135°C to remove the water.

  • Carboxylation:

    • Transfer the anhydrous suspension to a pressure reaction apparatus (e.g., a Parr reactor).

    • React the potassium naphtholate with carbon dioxide under a pressure of about 15 to 20 pounds per square inch gage (psig) at a temperature of approximately 120°C.

  • Workup and Isolation:

    • Mix the carboxylation product with water at about 90°C.

    • Separate the aqueous layer from the organic dibutyl carbitol-containing layer.

    • Acidify the aqueous layer with hydrochloric acid until no further precipitate forms.

    • Filter, wash, and dry the precipitate to obtain 1-hydroxy-2-naphthoic acid.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Kolbe-Schmitt reaction for the synthesis of hydroxynaphthalene carboxylic acids and a typical experimental workflow.

Kolbe_Schmitt_Mechanism naphthol Naphthol naphthoxide Naphthoxide Anion naphthol->naphthoxide + Base base Base (e.g., NaOH, KOH) intermediate Intermediate Complex naphthoxide->intermediate + CO₂ co2 Carbon Dioxide (CO₂) carboxylation Carboxylation intermediate->carboxylation rearrangement Rearrangement carboxylation->rearrangement product_salt Hydroxynaphthalene Carboxylate Salt rearrangement->product_salt product Hydroxynaphthalene Carboxylic Acid product_salt->product + H⁺ acid Acid Workup (H⁺)

Caption: General mechanism of the Kolbe-Schmitt reaction for naphthols.

Experimental_Workflow start Start: Naphthol and Base mixing 1. Formation of Naphthoxide Salt (in solvent/diluent) start->mixing drying 2. Dehydration (if necessary) mixing->drying reaction 3. Carboxylation with CO₂ (under pressure and heat) drying->reaction workup 4. Workup: - Quenching - Acidification reaction->workup isolation 5. Isolation and Purification: - Filtration - Washing - Drying workup->isolation end End: Pure Hydroxynaphthalene Carboxylic Acid isolation->end

Caption: A typical experimental workflow for hydroxynaphthalene carboxylic acid synthesis.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Hydroxynaphthalene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthalene scaffolds have emerged as a promising class of compounds in the pursuit of novel anti-inflammatory agents. Their structural similarity to existing non-steroidal anti-inflammatory drugs (NSAIDs) and their inherent biological activities make them attractive starting points for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of hydroxynaphthalene derivatives as potential anti-inflammatory therapeutics. The methodologies outlined herein cover key in vitro assays to assess their efficacy and elucidate their mechanism of action, primarily focusing on the inhibition of key inflammatory mediators and signaling pathways.

Featured Compound: Methyl-1-hydroxy-2-naphthoate (MHNA)

To illustrate the experimental workflow, we will focus on a model hydroxynaphthalene compound, Methyl-1-hydroxy-2-naphthoate (MHNA). This compound has been shown to possess significant anti-inflammatory properties, making it an excellent candidate for these protocols.[1]

Data Presentation: In Vitro Anti-inflammatory Activity of Hydroxynaphthalene Derivatives

The following tables summarize the quantitative data on the anti-inflammatory effects of various hydroxynaphthalene compounds, providing a comparative overview of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundConcentration (µM)NO Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)Reference
MHNA10SignificantSignificantSignificant[2]
MHNA25SignificantSignificantSignificant[2]
MHNA50SignificantSignificantSignificant[2]

Note: "Significant" indicates a statistically significant reduction as reported in the cited literature. For precise percentage values, refer to the original publication.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Naphthalene-pyrazole hybridsVariesVariesVaries[3]
Triazole Schiff bases with naphthalene moiety-0.04-[4]
N-COUs7.35 (Celecoxib)1.42 (Celecoxib)5.18 (Celecoxib)[5]
N-COUs39.74 - 69.23 (against cancer cell lines)3.44 - 5.39-[5]

Note: Data for specific hydroxynaphthalene derivatives' direct COX inhibition is often presented in broader studies of naphthalene compounds. The table includes relevant examples for context. IC50 values can vary based on assay conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl-1-hydroxy-2-naphthoate (MHNA)

This protocol describes the synthesis of MHNA via the esterification of 1-hydroxy-2-naphthoic acid.[6][7]

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude MHNA by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol details the steps to evaluate the anti-inflammatory effects of hydroxynaphthalene compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

2.1 Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the hydroxynaphthalene compound (e.g., MHNA) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).

2.2 Measurement of Nitric Oxide (NO) Production (Griess Assay): [8][9][10]

  • After the 24-hour incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

2.3 Measurement of Pro-inflammatory Cytokines (IL-1β and IL-6) by ELISA: [11][12][13][14][15]

  • Use the cell culture supernatants collected in step 2.1.

  • Follow the manufacturer's instructions for a commercial ELISA kit for mouse IL-1β or IL-6.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add the standards and samples (supernatants) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations from the standard curve.

Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[16][17][18][19][20]

This protocol outlines a method to determine the inhibitory activity of hydroxynaphthalene compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Test compounds (hydroxynaphthalenes) and reference inhibitors (e.g., celecoxib, indomethacin)

  • Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin E2)

Procedure:

  • In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test hydroxynaphthalene compound at various concentrations or a vehicle control.

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the product (e.g., PGE₂) using a suitable detection method (e.g., ELISA or LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways[21][22][23]

This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.

Procedure:

  • Culture and treat cells (e.g., RAW 264.7) with the hydroxynaphthalene compound and LPS as described in Protocol 2.1, but for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Signaling Pathways

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK MHNA Hydroxynaphthalene Compound (MHNA) MHNA->IKK inhibits JNK_p38 JNK / p38 MHNA->JNK_p38 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation degradation NFkB_nucleus NF-κB (p65/p50) Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nucleus->Genes activates transcription MAPKKK->JNK_p38 phosphorylates JNK_p38_p p-JNK / p-p38 JNK_p38_p->Genes activates transcription Mediators Inflammatory Mediators (NO, PGs, Cytokines) Genes->Mediators degradation->NFkB_nucleus translocation

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

Experimental Workflow Start Start: Hydroxynaphthalene Compound Library Synthesis Synthesis & Purification of Target Compounds (e.g., MHNA) Start->Synthesis CellCulture Cell Culture (RAW 264.7 Macrophages) Synthesis->CellCulture COXAssay In Vitro COX-1/COX-2 Inhibition Assay Synthesis->COXAssay Treatment LPS Stimulation & Compound Treatment CellCulture->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Prepare Cell Lysate Treatment->CellLysate Griess Nitric Oxide Assay (Griess) Supernatant->Griess ELISA Cytokine ELISA (IL-1β, IL-6) Supernatant->ELISA Western Western Blot (NF-κB, MAPKs) CellLysate->Western DataAnalysis Data Analysis (IC50, Statistical Significance) Griess->DataAnalysis ELISA->DataAnalysis Western->DataAnalysis COXAssay->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: Workflow for evaluating anti-inflammatory hydroxynaphthalenes.

References

Unraveling the Biological Efficacy of CAS 94088-55-8: A Proposed Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, rigorous and well-defined experimental design is paramount to ascertain the efficacy and mechanism of action of any given compound. This document outlines a comprehensive application note and detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activity of the compound identified by CAS number 94088-55-8, which is described as a 1:1 compound of 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid and a phenothiazine derivative. The proposed experimental workflow is designed to be adaptable and can be modified based on the specific biological question at hand.

I. Compound Identification and Characterization

Initial database searches for CAS 94088-55-8 reveal its identity as 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide (1:1) . Given the presence of a phenothiazine moiety, a class of compounds known for its diverse pharmacological activities, including antipsychotic and antihistaminic effects, a primary hypothesis is that this compound may modulate neurological or inflammatory pathways. The methylenebis(hydroxynaphthoic acid) component may influence its solubility, stability, or pharmacokinetic properties.

II. Proposed Experimental Workflow

The following diagram outlines a logical progression of experiments to elucidate the efficacy of CAS 94088-55-8.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Efficacy Target Identification Target Identification Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Dose-Response Studies Dose-Response Studies Cell-Based Assays->Dose-Response Studies Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Studies->Signaling Pathway Analysis Target Engagement Assays Target Engagement Assays Signaling Pathway Analysis->Target Engagement Assays Functional Assays Functional Assays Target Engagement Assays->Functional Assays Animal Model Selection Animal Model Selection Functional Assays->Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy & Toxicology Efficacy & Toxicology Pharmacokinetic Studies->Efficacy & Toxicology

Caption: A streamlined workflow for the preclinical evaluation of CAS 94088-55-8.

III. Detailed Experimental Protocols

A. Phase 1: In Vitro Characterization

1. Target Identification and Validation:

  • Protocol: Utilize computational methods such as molecular docking against a panel of known receptors for phenothiazine-like compounds (e.g., dopamine receptors, histamine receptors, serotonin receptors).

  • Data Presentation:

    Target Receptor Docking Score (kcal/mol) Predicted Binding Affinity (Ki)
    Dopamine D2
    Histamine H1

    | Serotonin 5-HT2A| | |

2. Cell-Based Assays:

  • Protocol: Select cell lines expressing the top-ranked target receptors. For example, HEK293 cells transfected with the human dopamine D2 receptor.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of CAS 94088-55-8 for 24-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Presentation:

    Concentration (µM) % Cell Viability (24h) % Cell Viability (48h) % Cell Viability (72h)
    0.1
    1
    10

    | 100 | | | |

B. Phase 2: Mechanism of Action

1. Signaling Pathway Analysis:

  • Hypothesized Signaling Pathway (Dopamine D2 Receptor):

    da_pathway Dopamine Dopamine D2R D2R Dopamine->D2R Gi Gi D2R->Gi AC AC Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Targets Downstream Targets PKA->Downstream Targets

    Caption: A simplified diagram of the dopamine D2 receptor inhibitory signaling pathway.

  • Protocol (cAMP Assay):

    • Culture D2R-expressing cells and stimulate with a known agonist (e.g., quinpirole).

    • Co-treat with varying concentrations of CAS 94088-55-8.

    • Lyse cells and measure intracellular cAMP levels using a competitive ELISA-based kit.

  • Data Presentation:

    [CAS 94088-55-8] (µM) Intracellular cAMP (pmol/well)
    0 (Control)
    0.1
    1

    | 10 | |

C. Phase 3: In Vivo Efficacy

1. Animal Model Selection:

  • Based on the in vitro findings, select an appropriate animal model. For a D2 receptor antagonist, a model of psychosis (e.g., amphetamine-induced hyperlocomotion in mice) would be relevant.

2. Pharmacokinetic Studies:

  • Protocol: Administer a single dose of CAS 94088-55-8 to rodents via relevant routes (e.g., oral, intravenous). Collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS.

  • Data Presentation:

    Time (hours) Plasma Concentration (ng/mL)
    0.25
    0.5
    1
    2
    4
    8

    | 24 | |

3. Efficacy and Toxicology:

  • Protocol (Amphetamine-Induced Hyperlocomotion):

    • Acclimate mice to the open-field arena.

    • Pre-treat mice with vehicle or CAS 94088-55-8.

    • Administer amphetamine to induce hyperlocomotion.

    • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

  • Data Presentation:

    Treatment Group Total Distance Traveled (cm) Rearing Frequency
    Vehicle + Saline
    Vehicle + Amphetamine

    | CAS 94088-55-8 + Amphetamine | | |

IV. Conclusion

This structured experimental approach provides a robust framework for the initial characterization and efficacy testing of CAS 94088-55-8. The data generated from these protocols will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. All experimental procedures should be conducted in accordance with relevant institutional and national guidelines for animal care and use.

Application Notes and Protocols for Measuring the Lipophilicity of Hydroxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipophilicity is a critical physicochemical property of a bioactive molecule that significantly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] For hydroxynaphthalene derivatives, a class of compounds with diverse pharmacological activities including anticancer, antibacterial, and antifungal properties, the determination of lipophilicity is paramount in establishing structure-activity relationships (SAR) and optimizing drug-like properties.[2][3][4] This document provides detailed application notes and experimental protocols for the two most common methods for measuring the lipophilicity of hydroxynaphthalene derivatives: the Shake-Flask method for determining the partition coefficient (log P) and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the capacity factor (log k).

Logical Workflow for Method Selection

The choice of method for determining lipophilicity depends on several factors, including the physicochemical properties of the analyte, the required accuracy, and the desired throughput. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.

G start Start: Need to measure lipophilicity of hydroxynaphthalene derivative compound_props Assess Compound Properties: - Purity - Stability - Expected log P range - Quantity available start->compound_props decision1 High purity & stable? compound_props->decision1 throughput_need Determine Throughput and Accuracy Needs decision2 High throughput needed? throughput_need->decision2 shake_flask Shake-Flask Method (log P) rphplc RP-HPLC Method (log k) computational Computational Method (in silico prediction) decision1->throughput_need Yes decision1->computational No decision2->rphplc Yes decision3 Low sample amount? decision2->decision3 No decision3->shake_flask No decision3->rphplc Yes

Caption: Workflow for selecting a lipophilicity measurement technique.

Experimental Protocols

Shake-Flask Method for log P Determination

The shake-flask method is the traditional and "gold standard" technique for the direct determination of the n-octanol/water partition coefficient (log P). It involves measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after they have reached equilibrium.

Materials:

  • Hydroxynaphthalene derivative

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnel

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Volumetric flasks and pipettes

  • pH meter

Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large container.

    • Shake vigorously for 24 hours at a constant temperature.

    • Allow the two phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Sample Preparation:

    • Prepare a stock solution of the hydroxynaphthalene derivative in n-octanol. The concentration should be chosen to ensure accurate measurement in both phases after partitioning.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel.

    • Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The optimal shaking time should be determined experimentally to ensure equilibrium is reached.

    • After shaking, allow the phases to separate completely. Centrifugation can be used to facilitate a clean separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the hydroxynaphthalene derivative in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation of log P:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

    • The logarithm of P is the log P value: log P = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for log k Determination

RP-HPLC is a widely used indirect method for estimating lipophilicity.[5][6][7] It is based on the principle that the retention time of a compound on a non-polar stationary phase is related to its hydrophobicity. The logarithm of the capacity factor (log k) is used as a measure of lipophilicity.[8]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Hydroxynaphthalene derivative

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, if pH control is needed for ionizable compounds)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Mobile Phase:

    • Prepare a series of mobile phases with varying compositions of methanol and water (or buffer). For example, 80:20, 70:30, 60:40, 50:50 (v/v) methanol:water.

    • Degas the mobile phases before use.

  • Sample Preparation:

    • Dissolve the hydroxynaphthalene derivative in the mobile phase to a suitable concentration for UV detection.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a specific methanol/water composition.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the hydroxynaphthalene derivative.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Determination of Retention Time (tR) and Dead Time (t0):

    • Inject the sample and record the retention time (tR).

    • Inject an unretained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0).

  • Calculation of Capacity Factor (k):

    • The capacity factor (k) is calculated for each mobile phase composition using the following formula: k = (tR - t0) / t0

  • Determination of log kw:

    • Plot the logarithm of the capacity factor (log k) against the percentage of methanol in the mobile phase.

    • Extrapolate the linear regression to 100% water (0% methanol) to obtain the intercept, which represents the logarithm of the capacity factor in pure water (log kw). This value is often used as a lipophilicity index.

Data Presentation

The following table summarizes experimentally determined lipophilicity values for a series of substituted 1-hydroxynaphthalene-2-carboxanilides, as determined by RP-HPLC.[5][8]

CompoundSubstituent (R)log klog D6.5log D7.4
1 H0.68380.43710.3870
2 2,3-Cl20.67170.39490.3938
3 2,4-Cl20.93040.90480.8909
4 2,5-Cl20.68940.53140.4864
5 2,6-Cl21.23871.09601.0561
6 3,4-Cl20.55510.55350.4888
7 3,5-Cl20.89110.80900.7648
8 2,4,5-Cl30.80040.48030.4275
9 2,4,6-Cl30.83200.65660.6174
10 3,4,5-Cl31.23871.09601.0561
11 2,4-Br20.89110.80900.7648
12 2,5-Br20.55510.55350.4888
13 3,5-Br20.80040.48030.4275
14 2,4,6-Br30.89110.80900.7648
15 2-Cl-4-Br0.83200.65660.6174
16 2-Cl-5-Br0.80040.48030.4275
17 3-Cl-4-Br0.93040.90480.8909
18 4-Cl-2-Br0.83200.65660.6174

log k values were determined using a mobile phase of methanol/water. log D values were determined at pH 6.5 and 7.4.

Signaling Pathways and Experimental Workflows

The lipophilicity of hydroxynaphthalene derivatives is a key determinant of their ability to cross cell membranes and interact with intracellular targets, thereby influencing their biological activity. The following diagram illustrates a simplified workflow from lipophilicity determination to the assessment of biological activity, a crucial process in drug discovery.

G cluster_0 Physicochemical Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Modeling synthesis Synthesis of Hydroxynaphthalene Derivatives lipophilicity Lipophilicity Measurement (log P or log k) synthesis->lipophilicity solubility Aqueous Solubility Measurement synthesis->solubility cell_permeability Cell Permeability Assay (e.g., PAMPA) lipophilicity->cell_permeability sar Structure-Activity Relationship (SAR) Analysis lipophilicity->sar solubility->cell_permeability target_binding Target Binding Assay cell_permeability->target_binding cytotoxicity Cytotoxicity Assay (e.g., MTT) target_binding->cytotoxicity cytotoxicity->sar qsar QSAR Modeling sar->qsar lead_optimization Lead Optimization qsar->lead_optimization

Caption: Drug discovery workflow for hydroxynaphthalene derivatives.

References

Application Notes & Protocols: A Framework for In Vitro Screening of Undecylenoyl Phenylalanine (Einecs 302-056-4) Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Undecylenoyl Phenylalanine (Einecs 302-056-4) is a compound well-documented for its application in skincare as a lightening agent, primarily by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[1][2][3][4][5] To date, there is no publicly available scientific literature detailing its efficacy or mechanism of action as an antimicrobial agent against Staphylococcus aureus. The following application notes and protocols, therefore, provide a proposed, comprehensive framework for conducting an initial in vitro screening based on established, standardized methodologies for antimicrobial susceptibility testing.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases. The emergence of antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the search for novel antimicrobial agents.

Undecylenoyl Phenylalanine is a synthetic derivative of the amino acid phenylalanine and undecylenic acid, a fatty acid.[6][7] While its primary known biological activity is the inhibition of melanin synthesis, its chemical structure, incorporating a fatty acid chain, suggests that it may possess membrane-active properties worth investigating for antibacterial potential. These protocols outline two standard, validated methods for assessing the in vitro activity of Undecylenoyl Phenylalanine against S. aureus: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for preliminary screening.

Materials and Reagents

  • Test Compound: Undecylenoyl Phenylalanine (this compound), powder form.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate).

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Mueller-Hinton Agar (MHA).

    • Tryptic Soy Broth (TSB) or Agar (TSA) for initial culture.

  • Reagents & Consumables:

    • Sterile 96-well microtiter plates.

    • Sterile filter paper disks (6 mm diameter).

    • 0.9% sterile saline.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer or densitometer.

    • Sterile tubes, pipettes, and tips.

  • Control Antibiotics:

    • Vancomycin (positive control for Gram-positive bacteria).

    • Gentamicin.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of a compound that visibly inhibits the growth of the microorganism.

A. Preparation of Stock Solution:

  • Undecylenoyl Phenylalanine is poorly soluble in water but soluble in DMSO.[1][8] Prepare a 10 mg/mL stock solution by dissolving 10 mg of Undecylenoyl Phenylalanine in 1 mL of sterile DMSO.

  • Note: A preliminary test should be run to ensure the final concentration of DMSO in the wells (typically ≤1%) does not affect bacterial growth.

B. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

C. Assay Procedure in 96-Well Plate:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of the test compound stock solution (or a pre-diluted solution) to the first column of wells, resulting in the starting concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • The 11th column will serve as the growth control (no compound) and the 12th column as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum (from step B5) to wells in columns 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile CAMHB to the sterility control wells (column 12).

  • Seal the plate and incubate at 37°C for 18-24 hours.

D. Interpretation of Results:

  • The MIC is the lowest concentration of Undecylenoyl Phenylalanine at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative method to assess the antimicrobial activity of a substance.

A. Preparation of Inoculum and Plates:

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 3.1, step B.

  • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Rotate the swab against the inside of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[9][10]

  • Allow the plate to dry for 3-5 minutes.

B. Application of Test Compound:

  • Impregnate sterile 6 mm paper disks with a known amount of the Undecylenoyl Phenylalanine stock solution (e.g., 10 µL of a 10 mg/mL solution).

  • Allow the solvent (DMSO) on the disks to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

  • Place a control disk containing only the solvent (DMSO) and a positive control disk with a standard antibiotic (e.g., Vancomycin 30 µg).

  • Gently press each disk to ensure complete contact with the agar surface.

C. Incubation and Interpretation:

  • Invert the plates and incubate at 37°C for 18-24 hours.[11]

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • A zone of inhibition around the Undecylenoyl Phenylalanine disk (and absent around the DMSO-only disk) indicates antimicrobial activity.

Data Presentation

Quantitative data from these experiments should be recorded systematically.

Table 1: Hypothetical MIC and MBC Values for Undecylenoyl Phenylalanine against S. aureus

CompoundStrainMIC (µg/mL)MBC (µg/mL)
Undecylenoyl PhenylalanineS. aureus ATCC 25923
Vancomycin (Control)S. aureus ATCC 25923

Table 2: Hypothetical Zone of Inhibition Data for Undecylenoyl Phenylalanine

Compound (Amount/disk)StrainZone of Inhibition (mm)Interpretation
Undecylenoyl Phenylalanine (100 µg)S. aureus ATCC 25923
DMSO (Solvent Control)S. aureus ATCC 259230No Inhibition
Vancomycin (30 µg)S. aureus ATCC 25923Susceptible

Visualized Workflows and Logic

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis p1 Prepare S. aureus Inoculum (0.5 McFarland) a3 Add Bacterial Inoculum to test wells p1->a3 p2 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) a2 Create 2-fold Serial Dilutions p2->a2 a1 Add CAMHB to all wells a1->a2 a2->a3 a4 Set up Controls (Growth & Sterility) a3->a4 i1 Incubate Plate (37°C, 18-24h) a4->i1 r1 Read Plate Visually for Turbidity i1->r1 d1 Determine MIC Value r1->d1

Caption: Workflow for Broto Microdilution MIC Assay.

Screening_Logic cluster_screening Phase 1: Qualitative Screening cluster_quant Phase 2: Quantitative Analysis start Hypothesis: Undecylenoyl Phenylalanine has anti-S. aureus activity s1 Agar Disk Diffusion Assay start->s1 s2 Measure Zone of Inhibition s1->s2 q1 Broth Microdilution Assay s2->q1 If Zone > 0 q2 Determine MIC Value q1->q2 q3 Determine MBC Value (Optional extension) q2->q3 result Conclusion on In Vitro Antibacterial Efficacy q2->result

Caption: Logical progression for antibacterial screening.

References

Troubleshooting & Optimization

challenges in the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, commonly known as Pamoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the common name for 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid?

A1: The common name for this compound is Pamoic acid or Embonic acid.[1]

Q2: What is the general synthetic route for Pamoic acid?

A2: Pamoic acid is typically synthesized through the condensation reaction of 3-hydroxy-2-naphthoic acid with formaldehyde or paraformaldehyde.[1][2] This reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) and catalyzed by a strong acid like sulfuric acid.[3][4]

Q3: What are the primary starting materials for the synthesis of Pamoic acid?

A3: The primary starting materials are 3-hydroxy-2-naphthoic acid and formaldehyde (or its solid polymer, paraformaldehyde).[2]

Q4: What are some common applications of Pamoic acid?

A4: Pamoic acid is widely used in the pharmaceutical industry as a counterion to form pamoate salts of various drug compounds. This can improve the drug's solubility, stability, and dissolution rate.[1][5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Pamoic Acid Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (95-105°C) for the specified duration (2.5-3.5 hours) as per the protocol.[3][4]- Verify the quality and reactivity of the starting materials (3-hydroxy-2-naphthoic acid and paraformaldehyde).- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal catalyst concentration.- Check the concentration and amount of sulfuric acid added. Too little may result in a sluggish reaction.
Loss of product during workup.- When precipitating with methanol, ensure the mixture is sufficiently cooled to minimize the solubility of Pamoic acid.[3][4]- Wash the collected product with an appropriate amount of cold methanol to remove impurities without significant product loss.
Product is discolored (dark or tarry) Reaction temperature was too high.- Carefully monitor and control the reaction temperature. The exothermic nature of the reaction after adding the catalyst can lead to a rapid temperature increase.[3][4]
Presence of impurities in starting materials.- Use high-purity 3-hydroxy-2-naphthoic acid and paraformaldehyde.
Side reactions due to prolonged reaction time.- Adhere to the recommended reaction time. Over-exposure to acidic conditions at high temperatures can lead to degradation.
Difficulty in filtering the precipitated product Very fine particles formed during precipitation.- Try adding methanol slowly to the cooled reaction mixture with gentle stirring to encourage the formation of larger crystals.- Allow for a longer crystallization time at a lower temperature.
Incomplete removal of starting material (3-hydroxy-2-naphthoic acid) Insufficient reaction time or temperature.- Confirm that the reaction has been run for the specified time and at the correct temperature to ensure complete conversion.
Inefficient purification.- The solubility of Pamoic acid is very low in water, alcohol, ether, benzene, and acetic acid.[6] Washing the crude product with a suitable solvent in which the starting material is more soluble could be effective.

Experimental Protocols

Synthesis of Pamoic Acid via Condensation of 3-Hydroxy-2-naphthoic Acid and Paraformaldehyde

This protocol is adapted from a patented method.[3][4]

Materials:

  • 3-hydroxy-2-naphthoic acid ("2,3-acid")

  • Paraformaldehyde

  • N,N-dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (98%)

  • Methanol

  • Catalyst (as specified in the patent, though sulfuric acid also acts as the catalyst)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge N,N-dimethylformamide (DMF).

  • Addition of Reactants: Add 3-hydroxy-2-naphthoic acid and paraformaldehyde to the DMF.

  • Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes with stirring.

  • Catalyst Addition and Exotherm: Add the catalyst and concentrated sulfuric acid. The reaction is exothermic and the temperature will naturally rise.

  • Reaction: Heat the mixture to 75-85°C. Allow the temperature to further increase to 95-105°C due to the heat of the reaction and maintain this temperature for 2.5-3.5 hours.

  • Cooling: After the reaction is complete, cool the mixture to approximately 25°C.

  • Precipitation: Add methanol to the cooled reaction mixture to precipitate the Pamoic acid.

  • Isolation and Purification: Isolate the product by centrifugation or filtration. Wash the collected solid with methanol.

  • Drying: Dry the purified Pamoic acid to obtain the final product.

Quantitative Data from an Exemplary Procedure: [3]

ReagentAmount
N,N-dimethylformamide (DMF)266 kg
3-hydroxy-2-naphthoic acid175 kg
Paraformaldehyde21 kg
Methanol224 kg
Catalyst1.5 kg

Visualizations

Experimental Workflow for Pamoic Acid Synthesis

G Experimental Workflow for Pamoic Acid Synthesis A 1. Charge Reactor with DMF B 2. Add 3-Hydroxy-2-naphthoic Acid and Paraformaldehyde A->B C 3. Heat to 58-62°C (28-32 min) B->C D 4. Add Catalyst and Sulfuric Acid C->D E 5. Heat to 75-85°C, then allow exotherm to 95-105°C (2.5-3.5 h) D->E F 6. Cool to 25°C E->F G 7. Precipitate with Methanol F->G H 8. Isolate by Filtration/ Centrifugation G->H I 9. Wash with Methanol H->I J 10. Dry the Product I->J

Caption: A step-by-step workflow for the synthesis of Pamoic acid.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Pamoic Acid Synthesis Start Synthesis Issue? LowYield Low Yield Start->LowYield DiscoloredProduct Discolored Product Start->DiscoloredProduct IncompleteReaction Incomplete Reaction? Check Temp/Time LowYield->IncompleteReaction WorkupLoss Product Loss during Workup? LowYield->WorkupLoss HighTemp Temperature too High? DiscoloredProduct->HighTemp ImpureReagents Impure Starting Materials? DiscoloredProduct->ImpureReagents VerifyConditions Verify Reaction Conditions IncompleteReaction->VerifyConditions OptimizePrecipitation Optimize Precipitation and Washing WorkupLoss->OptimizePrecipitation HighTemp->VerifyConditions UsePureReagents Use High-Purity Reagents ImpureReagents->UsePureReagents

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Hydroxynaphthalene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydroxynaphthalene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydroxynaphthalene carboxylic acids?

A1: The most prevalent industrial method for synthesizing hydroxynaphthalene carboxylic acids is the Kolbe-Schmitt reaction.[1][2][3][4] This reaction involves the carboxylation of an alkali metal salt of a naphthol (naphtholate) with carbon dioxide under elevated temperature and pressure.[2]

Q2: Which factors have the most significant impact on the yield and regioselectivity of the Kolbe-Schmitt reaction for hydroxynaphthalene carboxylic acid synthesis?

A2: The yield and regioselectivity (the specific isomer produced) are highly sensitive to several factors, including:

  • Reaction Temperature: Temperature influences which isomer is preferentially formed. For example, in the carboxylation of 2-naphthol, lower temperatures (around 373 K) favor the formation of 2-hydroxy-1-naphthoic acid, while higher temperatures can lead to the formation of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[2][5]

  • Carbon Dioxide Pressure: The pressure of CO2 is a critical factor governing the overall reaction yield.[5]

  • Choice of Alkali Metal: The alkali metal used to form the naphtholate salt (e.g., sodium vs. potassium) can significantly affect the product ratio.[5][6]

  • Reaction Time: The duration of the reaction can influence the product distribution.[5]

  • Additives: The addition of substances like potassium carbonate (K₂CO₃) can increase both the yield and regioselectivity for certain isomers, such as 2-hydroxynaphthalene-6-carboxylic acid.[1]

Q3: What are the common side products and impurities encountered during the synthesis, and how can they be minimized?

A3: Common impurities include unreacted naphthol and the formation of undesired isomers or dicarboxylic acids.[7][8] For instance, in the synthesis of 2-hydroxy-6-naphthoic acid, 2-hydroxy-3-naphthoic acid and 2-hydroxynaphthalene-3,6-dicarboxylic acid can be significant byproducts.[7] Minimizing these impurities can be achieved by carefully controlling the reaction conditions as outlined in A2.

Q4: What are the recommended purification methods for hydroxynaphthalene carboxylic acids?

A4: Purification can be achieved through several methods:

  • Recrystallization: This is a common method, and solvents such as water (under pressure), 1,4-dioxane, aqueous alcohol, or toluene can be used.[7][9]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude product in an aqueous alkali solution to form a salt, washing with an organic solvent to remove neutral impurities (like unreacted naphthol), and then re-acidifying to precipitate the purified carboxylic acid.[9]

  • Selective Precipitation: By carefully adjusting the pH of an aqueous solution of the reaction mixture, different components can be selectively precipitated based on their varying acid strengths.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature or pressure.- Incomplete conversion of naphthol to naphtholate.- Presence of moisture in the reactants.- Insufficient reaction time.- Optimize temperature and CO₂ pressure based on the desired isomer (see table below).- Ensure complete dryness of the naphtholate salt before carboxylation. The Kolbe-Schmitt reaction is very sensitive to water.[5]- Increase reaction time and monitor the reaction progress.
Formation of Undesired Isomers - Incorrect reaction temperature.- The choice of alkali metal may favor a different isomer.- Adjust the reaction temperature. For example, for 2-naphthol, lower temperatures favor carboxylation at the 1-position, while higher temperatures favor the 3- and 6-positions.[5]- Consider using a different alkali metal hydroxide (e.g., NaOH vs. KOH) to alter the regioselectivity.[6]
Presence of Unreacted Naphthol - Incomplete carboxylation reaction.- Decarboxylation of the product at high temperatures.- Increase CO₂ pressure and/or reaction time to drive the reaction to completion.- Avoid excessively high temperatures, which can lead to the product decomposing back to the starting naphthol.[5]
Formation of Dicarboxylic Acids - High reaction temperature and pressure can sometimes promote further carboxylation.- Moderate the reaction conditions, particularly temperature and pressure, to reduce the likelihood of a second carboxylation event.

Quantitative Data on Reaction Conditions and Yields

Table 1: Influence of Reaction Conditions on the Carboxylation of 2-Naphthol

Alkali MetalTemperature (K)CO₂ Pressure (atm)Reaction Time (h)Major Product(s)Yield (%)Selectivity (%)Reference
N/A373N/AN/A2-hydroxy-1-naphthoic acidHigh~100% for 2,1-HNA[5]
N/A>373N/AN/A2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acidDecreasedDecreased for 2,1-HNA[5]
N/A543662-hydroxy-6-naphthoic acid28.681.6% for 2,6-HNA[5]

Table 2: Yields from a Specific Patented Process for 2-Hydroxynaphthalene-6-carboxylic Acid [7]

Starting MaterialProductYield (%)ByproductsByproduct Yields (%)
Potassium β-naphtholate2-hydroxynaphthalene-6-carboxylic acid412-hydroxynaphthalene-3-carboxylic acidβ-naphthol2-hydroxynaphthalene-3,6-dicarboxylic acid7.11128
2-hydroxynaphthalene-3-carboxylic acid (re-used byproduct)2-hydroxynaphthalene-6-carboxylic acid47Unreacted 2,3-HNAβ-naphthol2-hydroxynaphthalene-3,6-dicarboxylic acid7.21817

Experimental Protocols

Protocol 1: General Synthesis of Hydroxynaphthalene Carboxylic Acid via Kolbe-Schmitt Reaction

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.[2][10]

1. Formation of the Alkali Metal Naphtholate: a. In a suitable reaction vessel, dissolve the starting naphthol (e.g., 2-naphthol) in a minimal amount of an appropriate solvent (in some cases, the reaction can be performed under solvent-free conditions). b. Add an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide). c. Heat the mixture to remove water, typically under vacuum, until the solid, dry alkali metal naphtholate is obtained. Complete removal of water is crucial.[5]

2. Carboxylation: a. Transfer the dry naphtholate to a high-pressure autoclave. b. Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 5-100 atm).[2][5] c. Heat the autoclave to the target reaction temperature (e.g., 125-280°C) while stirring.[2][7] d. Maintain these conditions for the specified reaction time (e.g., 2-6 hours).[5][11]

3. Work-up and Isolation: a. After cooling and carefully venting the autoclave, dissolve the solid reaction product in water. b. Filter the solution to remove any insoluble impurities. c. Acidify the aqueous solution with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a low pH (e.g., pH 2).[11] d. The hydroxynaphthalene carboxylic acid will precipitate out of the solution. e. Collect the solid product by filtration, wash it with cold water to remove any remaining salts, and dry it.

4. Purification: a. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture, toluene) to obtain the purified hydroxynaphthalene carboxylic acid.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start: Naphthol + Alkali Hydroxide drying Formation and Drying of Naphtholate start->drying autoclave Charge Autoclave with Dry Naphtholate drying->autoclave carboxylation Pressurize with CO2 and Heat autoclave->carboxylation dissolve Dissolve Product in Water carboxylation->dissolve acidify Acidify to Precipitate Acid dissolve->acidify filtration Filter and Dry Crude Product acidify->filtration recrystallize Recrystallization filtration->recrystallize final_product Pure Hydroxynaphthalene Carboxylic Acid recrystallize->final_product

Caption: Experimental workflow for hydroxynaphthalene carboxylic acid synthesis.

kolbe_schmitt_mechanism naphthoxide Naphthoxide Ion complex Intermediate Complex naphthoxide->complex Nucleophilic Attack co2 Carbon Dioxide (CO2) co2->complex product_salt Carboxylate Salt complex->product_salt Rearrangement final_product Hydroxynaphthalene Carboxylic Acid product_salt->final_product acidification H+ (Acidification) acidification->final_product Protonation

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

References

Technical Support Center: Overcoming Solubility Challenges with GW501516 (Cardarine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with GW501516 (also known by its EINECS number 302-056-4, and trade names Cardarine or Endurobol).

Frequently Asked Questions (FAQs)

Q1: What is GW501516 and why is its solubility a concern?

GW501516, also identified as Einecs 302-056-4, is a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist.[1] It is supplied as a white to beige crystalline solid or powder.[2] While it is a potent and valuable research compound, its poor solubility in aqueous buffers can present a significant challenge for in vitro and in vivo experiments.[2]

Q2: What are the recommended solvents for dissolving GW501516?

GW501516 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[2] It is practically insoluble in water.[1]

Q3: How can I prepare a working solution of GW501516 for cell-based assays?

For aqueous-based assays, it is recommended to first dissolve GW501516 in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2] This stock solution can then be further diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells.

Q4: What is the maximum solubility of GW501516 in common solvents?

The solubility of GW501516 can vary slightly between suppliers and batches. However, typical solubility values are summarized in the table below.

Solubility Data

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO20 - 91[1][2]44.0 - 200.7[1]Use fresh, moisture-free DMSO for best results.[1] Sonication may be recommended.[3]
DMF25[2]55.1-
Ethanol12 - 22[1][2]26.5 - 48.5-
DMF:PBS (1:2, pH 7.2)~0.5[2]~1.1Aqueous solutions are not recommended for storage for more than one day.[2]
WaterInsoluble[1]--
Corn Oil--A stock solution in DMSO can be diluted in corn oil for in vivo studies.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer The concentration of GW501516 exceeds its solubility limit in the final aqueous solution.- Increase the proportion of the organic solvent in the final solution, ensuring it remains compatible with your experimental system.- Decrease the final concentration of GW501516.- Prepare a fresh solution for each experiment, as aqueous solutions can be unstable.[2]
Cloudy or unclear stock solution The compound has not fully dissolved in the organic solvent.- Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.[3]- Ensure you are using a high-purity, anhydrous solvent.
Inconsistent experimental results - Incomplete dissolution of GW501516.- Degradation of the compound in solution.- Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately at -20°C for long-term stability.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM GW501516 Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.535 mg of GW501516 powder (Molecular Weight: 453.5 g/mol ).[2]

  • Dissolving: Add 1 mL of high-quality, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw a frozen aliquot of the 10 mM GW501516 stock solution in DMSO at room temperature.

  • Dilution: Aseptically add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.

  • Application: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[2]

Visualizing Pathways and Workflows

To further aid in experimental design and understanding, the following diagrams illustrate the signaling pathway of GW501516 and a typical experimental workflow for its use.

GW501516_Signaling_Pathway GW501516 GW501516 PPARd PPARδ GW501516->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Glucose_Metabolism Improved Glucose Metabolism Gene_Expression->Glucose_Metabolism

Caption: Simplified signaling pathway of GW501516 activation of PPARδ.

References

Technical Support Center: Analysis of Lafutidine (CAS 94088-55-8) by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Lafutidine (CAS 94088-55-8).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Lafutidine analysis?

A1: A common starting point for the analysis of Lafutidine is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier (like methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength between 215 nm and 299 nm.[1][2][3]

Q2: How can I prepare a standard solution of Lafutidine?

A2: To prepare a standard stock solution, accurately weigh a known amount of Lafutidine reference standard and dissolve it in a suitable solvent, which is often the mobile phase itself or a component of the mobile phase like methanol.[1][4] This stock solution can then be serially diluted with the mobile phase to create calibration standards of desired concentrations. For example, a 100 µg/mL stock solution can be prepared by dissolving 10 mg of Lafutidine in 100 mL of the mobile phase.[1]

Q3: What are the critical parameters to consider during method development for Lafutidine?

A3: Key parameters to optimize include the mobile phase composition (the ratio of organic to aqueous phase and the pH of the buffer), the type of stationary phase (C18 is common), the flow rate, and the detection wavelength. The pH of the mobile phase can be particularly important for achieving good peak shape and retention time for Lafutidine.

Q4: Under what conditions is Lafutidine known to degrade?

A4: Lafutidine is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][5][6] It has been found to be relatively stable under neutral, thermal (dry heat), and photolytic conditions.[1][2] When developing a stability-indicating method, it is crucial to resolve the main Lafutidine peak from any potential degradation products.[1][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Lafutidine.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Adjust the pH of the mobile phase buffer. For Lafutidine, a pH around 6.0-7.5 has been used successfully.[2][7]- Reduce the sample concentration or injection volume.- Wash the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks - Contaminated mobile phase or glassware.- Carryover from previous injections.- Impurities in the sample diluent.- Use high-purity solvents and reagents for the mobile phase.- Implement a needle wash step in the autosampler method.- Ensure the sample diluent is clean and does not contain interfering substances.
Low Sensitivity/Poor Signal-to-Noise - Incorrect detection wavelength.- Low sample concentration.- Detector lamp aging.- Optimize the detection wavelength. Wavelengths between 215 nm and 299 nm have been reported for Lafutidine.[1][2][3]- Increase the sample concentration or injection volume.- Check the detector lamp's usage and replace it if necessary.
Appearance of Degradation Peaks - Sample instability in the analytical solution.- Exposure of the sample to harsh conditions (e.g., strong acid or base).- Analyze samples as fresh as possible. Lafutidine solutions have been shown to be stable for up to 24 hours at room temperature and under refrigeration.[5]- Ensure sample preparation methods avoid extreme pH or oxidizing conditions.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Lafutidine reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonicate for 10-15 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5-30 µg/mL).[6]

  • Sample Solution (from Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a known amount of Lafutidine (e.g., 10 mg).

    • Transfer to a 100 mL volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1][2]

HPLC Method Parameters

The following table summarizes typical HPLC parameters used for the analysis of Lafutidine.

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)[1]C18 (250 x 4.6 mm, 5 µm)[2]C18 (250mm x 4.6mm, 5µm)[5]
Mobile Phase 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v)[1]0.02M Potassium dihydrogen orthophosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v)[2]Methanol : Acetonitrile (90:10 v/v)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[5]
Detection Wavelength 299 nm[1]215 nm[2]273 nm[5]
Injection Volume 20 µL10 µL[2]20 µL[4]
Column Temperature AmbientAmbientAmbient[5]

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_sensitivity Sensitivity & Baseline Troubleshooting start Start: Chromatographic Issue Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_shape_ok Good Peak Shape check_peak_shape->peak_shape_ok Yes peak_shape_bad Poor Peak Shape (Tailing/Fronting) check_peak_shape->peak_shape_bad No check_retention Evaluate Retention Time Stability peak_shape_ok->check_retention adjust_ph Adjust Mobile Phase pH peak_shape_bad->adjust_ph retention_ok Stable Retention Time check_retention->retention_ok Yes retention_bad Inconsistent Retention Time check_retention->retention_bad No check_sensitivity Check Sensitivity & Baseline retention_ok->check_sensitivity prepare_mp Remake Mobile Phase retention_bad->prepare_mp sensitivity_ok Acceptable Sensitivity & Baseline check_sensitivity->sensitivity_ok Yes sensitivity_bad Low Sensitivity or Noisy Baseline check_sensitivity->sensitivity_bad No end_good Analysis Successful sensitivity_ok->end_good optimize_wavelength Optimize Detection Wavelength sensitivity_bad->optimize_wavelength check_concentration Check Sample Concentration adjust_ph->check_concentration inspect_column Inspect/Replace Column check_concentration->inspect_column inspect_column->check_peak_shape check_temp Verify Column Temperature prepare_mp->check_temp check_pump Inspect Pump & Check for Leaks check_temp->check_pump check_pump->check_retention check_detector Check Detector Lamp optimize_wavelength->check_detector clean_system Clean Flow Path check_detector->clean_system clean_system->check_sensitivity HPLC_Parameter_Optimization cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Parameters goal Goal: Optimized HPLC Method (Good Resolution, Peak Shape, and Sensitivity) organic_solvent Organic Solvent (Methanol/Acetonitrile) goal->organic_solvent buffer Aqueous Buffer (Phosphate/Ammonium Acetate) goal->buffer stationary_phase Stationary Phase (e.g., C18) goal->stationary_phase flow_rate Flow Rate goal->flow_rate ratio Organic:Aqueous Ratio organic_solvent->ratio ph pH buffer->ph ph->ratio dimensions Dimensions (Length, Diameter, Particle Size) stationary_phase->dimensions column_temp Column Temperature flow_rate->column_temp detection_wavelength Detection Wavelength column_temp->detection_wavelength injection_volume Injection Volume detection_wavelength->injection_volume

References

Technical Support Center: Troubleshooting Contamination in Cell-Based Assays with Hydroxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting contamination and interference issues in cell-based assays, with a specific focus on challenges posed by hydroxynaphthalene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in cell-based assays?

A1: Contamination in cell-based assays can be broadly categorized into two types: biological and chemical.

  • Biological contaminants are often the most common and include bacteria, molds, yeasts, viruses, and mycoplasma.[1][2] These can be introduced through non-sterile supplies, media, or improper aseptic techniques.[3][4] Cross-contamination with other cell lines is also a significant issue.[5]

  • Chemical contaminants are non-living substances that can interfere with cell growth or assay readouts.[1][3] Sources include impurities in media components, sera, water, detergents, endotoxins from bacteria, and plasticizers from labware.[3][5] Investigated compounds, such as hydroxynaphthalene derivatives, can also be a source of chemical interference.

Q2: How can I detect contamination in my cell cultures?

A2: The detection method depends on the type of contaminant:

  • Bacteria, Yeasts, and Molds: These are often visible by light microscopy. Signs include turbidity (cloudiness) of the culture medium, a sudden change in pH (often a color change of the phenol red indicator), and visible colonies or filaments.[1][2]

  • Mycoplasma: This type of bacterial contamination is not visible by standard microscopy and does not cause turbidity.[1] Detection requires specific methods like PCR, ELISA, or fluorescent staining with dyes like DAPI or Hoechst.[2]

  • Viruses: Viral contamination is also difficult to detect visually. Methods like PCR, ELISA, or electron microscopy are required for identification.[5]

  • Chemical Contamination: This can be challenging to detect directly. Often, it is suspected when cells exhibit poor growth, altered morphology, or when assay results are inconsistent or show high background, despite no visible signs of biological contamination.[1]

Q3: What are hydroxynaphthalene derivatives and how can they affect my cell-based assays?

A3: Hydroxynaphthalene derivatives are a class of chemical compounds containing a naphthalene ring system with one or more hydroxyl (-OH) groups. They are investigated for various biological activities. In cell-based assays, they can present two main challenges:

  • Cytotoxicity: Like many small molecules, they can be toxic to cells at certain concentrations, leading to cell death and affecting assay readouts that rely on cell viability (e.g., MTT, CellTiter-Glo®).

  • Assay Interference: These compounds can interfere with the assay detection method itself. Naphthalene moieties are often fluorescent, which can lead to false-positive or false-negative signals in fluorescence-based assays.[6][7][8] They can also absorb light, potentially interfering with absorbance-based readouts.[9] Some may also act as Pan-Assay Interference Compounds (PAINS), which non-specifically interact with multiple targets, leading to misleading results.[10][11][12]

Q4: What is a Pan-Assay Interference Compound (PAIN)?

A4: A Pan-Assay Interference Compound (PAIN) is a molecule that shows activity in numerous high-throughput screening assays in a non-specific manner.[10][11] This apparent activity is often not due to a specific interaction with the biological target but rather due to the compound's chemical properties that interfere with the assay technology.[10] Common PAINS include compounds with reactive functional groups, aggregators, and fluorescent molecules.[10][13] It is crucial to identify and eliminate PAINS early in a drug discovery campaign to avoid wasting resources on false positives.[10][13][14]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Poor Cell Growth

Question: My cells are dying or not growing as expected after treatment with a hydroxynaphthalene derivative, even at concentrations where I expect to see a specific effect. How can I troubleshoot this?

Answer:

This issue could be due to general cytotoxicity of the compound or a chemical contamination issue.

Troubleshooting Workflow:

A Unexpected Cell Death or Poor Growth B Determine Compound's Baseline Cytotoxicity A->B C Perform a Dose-Response Cytotoxicity Assay (e.g., MTT, LDH, CellTiter-Glo®) B->C D Is the observed cytotoxicity within the expected range for your assay? C->D E Proceed with your primary assay, using concentrations below the cytotoxic threshold. D->E Yes F Investigate for Chemical Contamination D->F No G Check for Endotoxins (LAL Assay) F->G H Test for Impurities in Compound Stock F->H I Evaluate Media and Serum Quality F->I J Review Labware for Residual Detergents F->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Methodologies:

  • Dose-Response Cytotoxicity Assay (e.g., MTT):

    • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of your hydroxynaphthalene derivative in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.01 µM to 100 µM).

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Data Analysis: Plot the absorbance against the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]

Issue 2: High Background or False Positives in Fluorescence-Based Assays

Question: I am seeing a high background signal or an unexpectedly high number of "hits" in my fluorescence-based assay when using a hydroxynaphthalene derivative. What could be the cause?

Answer:

Hydroxynaphthalene derivatives are often inherently fluorescent and can interfere with fluorescence readouts.[6][7] This can lead to a high background signal or a false-positive result if the compound's fluorescence overlaps with that of your assay's reporter fluorophore.[9]

Troubleshooting Workflow:

A High Background or False Positives in Fluorescence Assay B Assess Compound's Intrinsic Fluorescence A->B C Measure Fluorescence of Compound Alone in Assay Buffer B->C D Does the compound fluoresce at the assay's excitation/emission wavelengths? C->D E Consider using a different fluorophore with a non-overlapping spectrum. D->E Yes F Perform a Counter-Screen D->F No/Unsure G Run the assay with a cell line that does not express the fluorescent reporter. F->G H If signal persists, it confirms compound interference. G->H I Consider an orthogonal assay with a different detection method (e.g., luminescence, absorbance). H->I

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Methodologies:

  • Assessing Intrinsic Fluorescence:

    • Preparation: Prepare dilutions of your hydroxynaphthalene derivative in the same assay buffer used for your primary experiment.

    • Measurement: In a microplate reader, measure the fluorescence of the compound dilutions at the same excitation and emission wavelengths used in your assay.

    • Analysis: If you observe a concentration-dependent increase in fluorescence, your compound is interfering with the assay readout.

  • Counter-Screen Protocol:

    • Cell Lines: Use two cell lines: your experimental cell line expressing the fluorescent reporter and a negative control cell line that does not.

    • Assay Protocol: Perform your standard assay protocol on both cell lines, including treatment with your hydroxynaphthalene derivative.

    • Data Comparison: If you observe a signal in the negative control cell line that is dependent on the concentration of your compound, it confirms that the compound is causing a false-positive signal.[16]

Quantitative Data Summary

The cytotoxic effects of hydroxynaphthalene derivatives can vary significantly based on their specific structure and the cell line being tested. Below is a summary of reported IC50 values for some of these compounds.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
2-Phenylnaphthalene6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6)HCT11615.20[13]
2-PhenylnaphthalenePNAP-3HCT11633.83[13]
2-PhenylnaphthalenePNAP-7HCT11623.61[13]
2-PhenylnaphthalenePNAP-5HCT11646.95[13]
Naphthalen-1-yloxyacetamideConjugate 5dMCF-72.33[17]
Naphthalen-1-yloxyacetamideConjugate 5eMCF-73.03[17]
Naphthalen-1-yloxyacetamideConjugate 5cMCF-77.39[17]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Potential Non-Specific Effects of Hydroxynaphthalene Derivatives

cluster_0 Hydroxynaphthalene Derivative A Compound B Reactive Oxygen Species (ROS) Production A->B C Protein Aggregation/Denaturation A->C D Membrane Disruption A->D E Fluorescence/Absorbance Interference A->E F Cell Stress Pathways B->F C->F G Apoptosis/Necrosis D->G H False Assay Readout E->H F->G

Caption: Potential non-specific cellular effects of hydroxynaphthalene derivatives.

References

Technical Support Center: Molecular Modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the molecular modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid. Due to the molecule's significant conformational flexibility, particular attention is given to challenges in docking and dynamic simulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the molecular modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid?

A1: The primary challenge stems from the molecule's high number of rotatable bonds, leading to a vast conformational space. This complexity can make it difficult to identify the bioactive conformation and predict its binding mode with a target protein accurately. Standard docking protocols may struggle with such a flexible ligand, potentially leading to inaccurate scoring and ranking of docked poses.[1][2][3]

Q2: How can I prepare the structure of this molecule for docking?

A2: Proper preparation is crucial. Start by generating a 3D structure using a molecule builder and perform an initial geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. Given the two carboxylic acid and two hydroxyl groups, it is essential to determine the likely protonation states at physiological pH. These can be predicted using pKa calculation tools.

Q3: Which docking software is recommended for such a flexible molecule?

A3: For highly flexible ligands, it is advisable to use docking programs that incorporate ligand flexibility and ideally some degree of receptor flexibility. Software with advanced conformational sampling algorithms and robust scoring functions is preferred.[4][5][6] Consider programs that allow for induced fit docking (IFD) or ensemble docking, where multiple receptor conformations are used.

Q4: My docking results show poor clustering of poses. What does this indicate?

A4: Poor clustering of docked poses often suggests that the scoring function is struggling to find a distinct, low-energy binding mode. This is common for flexible ligands where many conformations can have similar scores.[1] It may indicate that the binding affinity is not driven by a single, well-defined interaction but rather by a combination of weaker, more dynamic interactions. Consider increasing the number of genetic algorithm runs or using a more exhaustive search algorithm.

Q5: How can I refine the docked poses of this molecule?

A5: Post-docking refinement is highly recommended. Molecular dynamics (MD) simulations are a powerful tool to assess the stability of the docked pose and to observe the dynamic behavior of the ligand-protein complex. A stable pose will generally show minimal deviation from the initial docked conformation over the course of the simulation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Docking fails to produce a stable binding mode. The high flexibility of the ligand is likely preventing the docking algorithm from adequately sampling the conformational space.[1][7]1. Fragment-based docking: Break the molecule into its two hydroxynaphthalene carboxylic acid moieties, dock them individually, and then use the resulting poses to guide the docking of the full molecule.[1] 2. Torsional constraints: If there is prior knowledge about the bound conformation, apply torsional constraints to reduce the number of rotatable bonds being sampled.[7] 3. Induced Fit Docking (IFD): Use a docking protocol that allows for receptor side-chain flexibility to accommodate the ligand.[4][6]
The predicted binding energy is weak, contrary to experimental data. The scoring function may be inaccurately evaluating the binding interactions.[4][8] This can be a "hard failure" of the energy function.[8]1. Rescoring: Use a different scoring function or a consensus scoring approach to re-evaluate the docked poses. 2. MM/PBSA or MM/GBSA calculations: Perform Molecular Mechanics/Poisson-Boltzmann Surface Area or Generalized Born Surface Area calculations on the docked poses to get a more accurate estimate of the binding free energy.
Molecular dynamics simulations show the ligand dissociating from the binding pocket. The initial docked pose may be incorrect, or the force field parameters for the ligand may be inaccurate.1. Re-docking: Try a different docking program or protocol to generate alternative binding poses. 2. Force field parameterization: Carefully validate or re-parameterize the force field for the ligand, especially the dihedral parameters governing the rotatable bonds.
Difficulty in determining the correct protonation states of the carboxylic and hydroxyl groups. The local microenvironment of the binding pocket can significantly alter the pKa of ionizable groups.1. PropKa or H++: Use web servers or software to predict the pKa of the ligand's functional groups both in solution and in the context of the protein binding site. 2. Test multiple protonation states: Perform docking and MD simulations with different combinations of protonation states to identify the most stable complex.

Experimental Protocols

Protocol 1: Flexible Ligand Docking using AutoDock Vina
  • Ligand Preparation:

    • Generate the 3D structure of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.

    • Assign protonation states for physiological pH (typically with carboxylates deprotonated).

    • Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

  • Receptor Preparation:

    • Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.

    • Define the binding site by creating a grid box that encompasses the active site.

  • Docking Execution:

    • Run AutoDock Vina with an increased exhaustiveness parameter (e.g., 32 or higher) to enhance the conformational search.

    • Generate a sufficient number of binding modes (e.g., 20) for analysis.

  • Analysis:

    • Analyze the resulting poses and their corresponding binding affinities.

    • Cluster the poses based on root-mean-square deviation (RMSD) to identify consensus binding modes.

Protocol 2: Post-Docking Molecular Dynamics (MD) Simulation using GROMACS
  • System Preparation:

    • Take the top-ranked docked pose of the ligand-protein complex.

    • Generate the ligand topology and parameters using a tool like CHARMM-GUI or AmberTools.

    • Place the complex in a suitable simulation box (e.g., cubic or dodecahedron) and solvate with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.

    • Equilibration:

      • Perform an NVT (constant number of particles, volume, and temperature) equilibration for 100-200 ps to stabilize the temperature.

      • Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 500-1000 ps to stabilize the pressure and density.

    • Production MD: Run the production simulation for at least 100 ns.

  • Analysis:

    • Analyze the trajectory for RMSD of the ligand and protein to assess stability.

    • Examine the hydrogen bonds and other key interactions between the ligand and the protein over time.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Data Presentation

Table 1: Comparison of Docking Scores from Different Protocols

Docking ProtocolScoring FunctionPredicted Binding Affinity (kcal/mol)Number of Poses in Top Cluster
Rigid Receptor DockingVina Score-8.53
Flexible Side-Chain DockingVina Score-9.26
Induced Fit DockingGlideScore-10.112
Ensemble DockingVina Score (average)-9.58

Table 2: RMSD of Ligand During MD Simulation

Simulation Time (ns)RMSD from Initial Pose (Å) - Protocol ARMSD from Initial Pose (Å) - Protocol B
00.00.0
251.23.5
501.54.8
751.45.2
1001.65.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_refinement Refinement & Validation Ligand_Prep Ligand Preparation (3D Structure, Protonation) Docking Molecular Docking (Flexible Ligand Protocol) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Add Hydrogens, Define Site) Receptor_Prep->Docking Pose_Analysis Pose Analysis & Clustering Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Select Top Pose(s) Binding_Energy MM/PBSA or MM/GBSA Calculation MD_Sim->Binding_Energy Final_Model Final Refined Model Binding_Energy->Final_Model troubleshooting_logic Start Docking Completed Check_Clustering Good Pose Clustering? Start->Check_Clustering Check_Stability Stable in MD? Check_Clustering->Check_Stability Yes Revise_Docking Revise Docking Protocol (e.g., IFD, Constraints) Check_Clustering->Revise_Docking No Check_Energy Binding Energy Reasonable? Check_Stability->Check_Energy Yes Revise_FF Check/Refine Force Field Parameters Check_Stability->Revise_FF No Rescore Rescore with MM/PBSA or Different Function Check_Energy->Rescore No Accept_Model Accept Model Check_Energy->Accept_Model Yes Revise_Docking->Start Revise_FF->Start Rescore->Accept_Model

References

Technical Support Center: Addressing Instability of Hydroxynaphthalene Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxynaphthalene compounds are valuable precursors and intermediates in various fields, including dye synthesis, pharmaceuticals, and agrochemicals. However, their inherent instability in solution can pose significant challenges during experimental work, leading to issues such as discoloration, precipitation, and loss of activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address these common problems and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My hydroxynaphthalene solution is changing color. What is causing this and how can I prevent it?

A1: Discoloration, often appearing as a yellow, brown, or reddish-blue precipitate, is a common sign of degradation.[1][2] This is primarily due to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.[1][3][4] The hydroxyl group on the naphthalene ring is susceptible to oxidation, leading to the formation of colored quinone-type structures and other degradation products.[5]

Prevention Strategies:

  • Limit Oxygen Exposure: Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers with minimal headspace.[6]

  • Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[1][4][6]

  • Control pH: The stability of hydroxynaphthalenes is highly pH-dependent. For example, 1-naphthol exhibits optimal stability at a pH of 6.3 and is unstable in alkaline conditions (pH 8.2 and above).[1] The photocatalytic degradation rate of 2-naphthol is also significantly influenced by pH, with the highest efficiency observed at pH 11. It is crucial to determine the optimal pH for your specific compound and application.

  • Use Chelating Agents: Trace metal ions, such as Fe(III) and Cu(II), can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and improve stability.[6]

Q2: I'm observing a loss of my hydroxynaphthalene compound over time in my solution. What are the primary degradation pathways?

A2: The loss of hydroxynaphthalene compounds in solution is typically due to several degradation pathways:

  • Oxidation: As mentioned, this is a major pathway leading to the formation of (hydroxy)naphthoquinones and coupled reaction products.[5] This process is often accelerated by light (photo-oxidation) and the presence of metal ions.[1]

  • Hydrolysis: While generally less common for the naphthalene ring itself, ester or other labile functional groups attached to the ring can undergo hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to UV and visible light can provide the energy for degradation reactions. The specific degradation products can vary depending on the wavelength of light and the presence of other substances in the solution.[7][8]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[9]

Q3: How can I stabilize my hydroxynaphthalene solutions for longer-term storage or use in experiments?

A3: In addition to the preventative measures in Q1, consider the following stabilization techniques:

  • Use of Antioxidants: Adding antioxidants can help to quench free radicals and inhibit oxidative degradation. Common antioxidants include:

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous and some organic solutions.[10][11][12][13]

    • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvent systems.

  • Solvent Selection: The polarity of the solvent can influence stability. For instance, some hydroxynaphthalene-containing compounds exhibit isomerization in polar solvents.[14][15] It is important to choose a solvent system that minimizes degradation for your specific compound.

  • Refrigeration or Freezing: Storing solutions at lower temperatures (2-8 °C or -20 °C) can significantly slow down the rate of degradation. However, be mindful of potential precipitation at lower temperatures.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Solution Discoloration (Yellowing, Browning) Oxidation due to exposure to air and/or light.[1][2][4] Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺).[16][17] Inappropriate pH.[1]1. Prepare fresh solutions and use them promptly. 2. Deoxygenate the solvent by sparging with an inert gas. 3. Store solutions in amber vials or protect from light.[6] 4. Add a chelating agent (e.g., 0.1% EDTA) to the solution.[6] 5. Adjust the pH to the optimal stability range for your compound (e.g., pH 6.3 for 1-naphthol).[1]
Precipitation in Solution Degradation products may be less soluble. The compound may be unstable at the storage temperature (e.g., crystallizing at low temperatures). The concentration may be above the solubility limit in the chosen solvent.1. Analyze the precipitate to determine if it is the parent compound or a degradation product. 2. If it is a degradation product, follow the steps for preventing discoloration. 3. If it is the parent compound, consider storing at a different temperature or using a co-solvent to improve solubility.
Loss of Compound Potency/Activity Chemical degradation via oxidation, hydrolysis, or photodegradation.[1][5][7]1. Implement all stabilization strategies outlined in the FAQs and discoloration troubleshooting. 2. Perform a forced degradation study to identify the primary degradation pathways and products.[9][18][19][20][21] 3. Develop and validate a stability-indicating analytical method (e.g., HPLC) to accurately quantify the compound and its degradation products over time.[22][23]
Inconsistent Experimental Results Instability of the hydroxynaphthalene solution leading to varying concentrations.1. Always use freshly prepared solutions for critical experiments. 2. If solutions must be stored, validate the storage conditions by analyzing the concentration at different time points. 3. Ensure all solutions used across different experimental runs are prepared and stored under identical conditions.

Experimental Protocols

Stability-Indicating HPLC-UV Method for Hydroxynaphthalenes

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular hydroxynaphthalene compound.

Objective: To separate and quantify the parent hydroxynaphthalene compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid or other suitable buffer components

  • Hydroxynaphthalene reference standard

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Method Development and Validation:

  • Forced Degradation Study: [9][18][19][20][21]

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 70-80 °C).[9]

    • Photodegradation: Expose a solution to a combination of UV and visible light as per ICH Q1B guidelines.[20]

    • Aim for 5-20% degradation of the active ingredient.[20]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of the hydroxynaphthalene compound using a UV-Vis spectrophotometer. For 1- and 2-naphthol in water, the λmax are approximately 321.6 nm and 273.6 nm, respectively.[24] A PDA detector is recommended to monitor for co-eluting peaks.

    • Injection Volume: 10-20 µL.

  • Method Validation (as per ICH guidelines): [22]

    • Specificity: Demonstrate that the method can separate the parent compound from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range (e.g., 1-40 µg/mL for 1- and 2-naphthols).[24]

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

UV-Vis Spectrophotometric Method for Monitoring Degradation

This method can be used for a rapid assessment of degradation by monitoring changes in the absorbance spectrum.

Objective: To monitor the degradation of a hydroxynaphthalene compound over time by observing changes in its UV-Vis spectrum.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the hydroxynaphthalene compound in a suitable solvent (e.g., water, ethanol).

  • Determine the λmax of the compound by scanning a dilute solution across the UV-Vis range (e.g., 200-400 nm). For 1- and 2-naphthols in water, the λmax are approximately 321.6 nm and 273.6 nm, respectively.[24]

  • Prepare a series of solutions for the stability study. These may include solutions at different pH values, with and without added metal ions or antioxidants, and some protected from light while others are exposed.

  • At designated time points (t=0, 1h, 2h, etc.), record the full UV-Vis spectrum of each solution.

  • Analyze the data:

    • Monitor the decrease in absorbance at the λmax of the parent compound as an indication of its degradation.

    • Observe the appearance of new peaks at different wavelengths, which correspond to the formation of degradation products.

    • Changes in the overall shape of the spectrum can also indicate degradation.[7]

Data Presentation

Table 1: Factors Influencing Hydroxynaphthalene Stability

Factor Effect on Stability Recommendations References
pH Highly dependent on the specific compound. 1-naphthol is most stable at pH 6.3 and unstable in alkaline conditions.[1] 2-naphthol photodegradation is most efficient at pH 11.Determine the optimal pH for your compound through stability studies.[1]
Light Accelerates degradation (photo-oxidation).[1]Store solutions in amber vials or protect from light.[6][1][6]
Oxygen Primary cause of oxidative degradation.[1]Prepare solutions fresh, use deoxygenated solvents, and store in airtight containers.[6][1][6]
Temperature Higher temperatures increase the rate of degradation.[9]Store solutions at reduced temperatures (refrigerated or frozen).[9]
Metal Ions (Fe³⁺, Cu²⁺) Catalyze oxidative degradation.[16][17]Use high-purity solvents and consider adding a chelating agent like EDTA.[6][6][16][17]
Solvent Polarity Can influence isomerization and degradation rates.[14][15]Select a solvent that provides the best stability for your compound.[14][15]

Visualizations

Degradation_Pathway Hydroxynaphthalene Hydroxynaphthalene Oxidation_Products Naphthoquinones & Other Colored Products Hydroxynaphthalene->Oxidation_Products Oxygen, Light, Metal Ions Hydrolysis_Products Hydrolysis Products Hydroxynaphthalene->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation Products Hydroxynaphthalene->Photodegradation_Products UV/Vis Light

Caption: General degradation pathways of hydroxynaphthalene compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep_Solution Prepare Hydroxynaphthalene Solution Acid_Base Acid/Base Hydrolysis Prep_Solution->Acid_Base Oxidation Oxidation (H₂O₂) Prep_Solution->Oxidation Thermal Thermal Stress Prep_Solution->Thermal Photo Photostability Prep_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis UV_Vis_Analysis UV-Vis Spectrophotometry Acid_Base->UV_Vis_Analysis Oxidation->HPLC_Analysis Oxidation->UV_Vis_Analysis Thermal->HPLC_Analysis Thermal->UV_Vis_Analysis Photo->HPLC_Analysis Photo->UV_Vis_Analysis Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants UV_Vis_Analysis->Identify_Degradants Determine_Pathway Determine Degradation Pathway Identify_Degradants->Determine_Pathway Assess_Stability Assess Stability Profile Determine_Pathway->Assess_Stability

Caption: Workflow for a forced degradation study of hydroxynaphthalene.

References

Technical Support Center: Method Refinement for Consistent Results in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Einecs 302-056-4: Initial analysis indicates that this compound corresponds to Fluconazole, an antifungal agent. This guide focuses on antibacterial susceptibility testing. The principles and troubleshooting steps outlined here are broadly applicable and will aid in refining methodologies for consistent results with a wide range of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in antibacterial susceptibility testing?

A1: Inconsistent results in antibacterial susceptibility testing can arise from several factors throughout the experimental workflow. Key sources of variability include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense or too sparse can lead to smaller or larger zones of inhibition in disk diffusion, or incorrect MIC values in broth dilution, respectively.[1][2]

  • Growth Medium: The composition, pH, and depth of the agar medium can significantly impact results.[3][4] For example, Mueller-Hinton agar is the standard for many tests as it has good reproducibility and does not inhibit common antibiotics like sulfonamides.[3]

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled.[1][5] Deviations can alter the bacterial growth rate and affect the outcome of the test.

  • Antimicrobial Agent Preparation: For non-standard compounds, issues with solubility, stability, and concentration of the stock solution are common sources of error.

  • Methodological Deviations: Minor variations in technique, such as the time between inoculating the plate and applying disks, or improper disk placement, can lead to inconsistent results.[5]

Q2: How do I choose between disk diffusion and broth microdilution for my experiments?

A2: The choice between disk diffusion (Kirby-Bauer) and broth microdilution depends on the specific goals of your research.

  • Disk Diffusion: This method is qualitative or semi-quantitative and is used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[6][7] It is generally less expensive and easier to perform, making it suitable for screening multiple compounds or bacterial strains.

  • Broth Microdilution: This method is quantitative and determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9] It is considered the gold standard for susceptibility testing and is preferred when precise data on the potency of a compound is required.[10]

Q3: My compound is not soluble in water. How can I prepare it for testing?

A3: Testing water-insoluble compounds requires careful preparation to ensure accurate results. Here are some common approaches:

  • Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[11] It is crucial to perform a solvent toxicity control to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.[11] Typically, DMSO concentrations are kept below 1-5%.[11]

  • Alternative Solvents: If DMSO is not suitable, other solvents like ethanol or methanol can be considered, again with appropriate controls.[11]

  • Dispersion: For some applications, the compound can be dispersed in the test medium with the help of agents like Tween 80, but the effect of the dispersing agent on bacterial growth must be evaluated.

Troubleshooting Guides

Issue 1: Inconsistent Zone Sizes in Disk Diffusion

Symptom Possible Cause(s) Recommended Solution(s)
Zones are consistently too large or too smallInoculum density is incorrect. Agar depth is not uniform.Standardize the inoculum to a 0.5 McFarland turbidity standard.[3] Ensure a uniform agar depth of 4 mm in the petri dish.[3]
Zones are irregularly shapedUneven inoculation of the agar plate.Ensure the entire surface of the agar is evenly swabbed in three directions to achieve a confluent lawn of growth.[6]
No zones of inhibitionThe compound may be inactive against the test organism. The compound may not have diffused through the agar. The antibiotic disks may be expired or improperly stored.Verify the activity of the compound with a different method (e.g., broth microdilution). Consider the molecular weight and solubility of your compound. Always use quality-controlled antibiotic disks and store them as recommended by the manufacturer.

Issue 2: Variable MIC Values in Broth Microdilution

Symptom Possible Cause(s) Recommended Solution(s)
MIC values fluctuate between experimentsInconsistent inoculum preparation. Pipetting errors during serial dilutions.Prepare a fresh inoculum standardized to the correct density for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step.
Growth observed in all wells, including the highest concentrationThe organism is resistant to the compound. The compound has precipitated out of solution. The initial concentration of the compound was too low.Verify the resistance with a different method or a higher concentration range. Visually inspect the wells for precipitation. If present, reconsider the solvent or preparation method. Prepare a fresh stock solution and verify its concentration.
No growth in any wells, including the growth controlThe inoculum was not viable or was not added to the wells. The growth medium is contaminated or improperly prepared.Perform a viability check of the inoculum by plating on a suitable agar medium. Use a new batch of sterile growth medium.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][12][13][14][15]

  • Inoculum Preparation:

    • Aseptically select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[6]

  • Application of Antibiotic Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, apply the antibiotic disks to the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[3]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.[16][17]

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from CLSI and EUCAST.[18][19][20]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent at a known concentration. For poorly soluble compounds, use a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9]

Data Presentation: Key Experimental Parameters

ParameterDisk Diffusion (Kirby-Bauer)Broth Microdilution (MIC)
Standard Medium Mueller-Hinton AgarCation-Adjusted Mueller-Hinton Broth
Inoculum Density 0.5 McFarland Standard5 x 10^5 CFU/mL (final concentration)
Agar/Broth Volume 4 mm depth in a 150 mm plate100 µL per well in a 96-well plate
Incubation Temperature 35°C ± 2°C35°C ± 2°C
Incubation Time 16-20 hours16-20 hours
Primary Result Zone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)

Visualizations

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Select Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Plate prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks inoculate_plate->apply_disks incubate Incubate (35°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results (S, I, R) measure_zones->interpret_results end End interpret_results->end logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Refinement Steps inconsistent_results Inconsistent Results inoculum Inoculum Density inconsistent_results->inoculum media Growth Medium inconsistent_results->media incubation Incubation Conditions inconsistent_results->incubation technique Operator Technique inconsistent_results->technique standardize_inoculum Standardize Inoculum (0.5 McFarland) inoculum->standardize_inoculum qc_media Use QC-tested Media media->qc_media control_incubation Strict Temperature/Time Control incubation->control_incubation sop Adhere to SOPs technique->sop consistent_results Consistent Results standardize_inoculum->consistent_results Leads to qc_media->consistent_results Leads to control_incubation->consistent_results Leads to sop->consistent_results Leads to

References

Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of hydroxynaphthalene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of hydroxynaphthalene carboxylic acids?

A1: The most common impurities depend on the synthetic route, but when using the Kolbe-Schmitt reaction, you can expect to find:

  • Unreacted Starting Materials: Such as β-naphthol.

  • Isomeric Byproducts: For example, in the synthesis of 2-hydroxynaphthalene-6-carboxylic acid, 2-hydroxynaphthalene-3-carboxylic acid is a common byproduct. The regiochemistry of the carboxylation can be sensitive to temperature.[1]

  • Dicarboxylic Acids: Such as 2-hydroxynaphthalene-3,6-dicarboxylic acid.[2]

  • Tar-like Substances: These can form due to side reactions.[3]

  • Residual Solvents and Reagents: From the reaction and initial workup.

Q2: What are the primary methods for purifying crude hydroxynaphthalene carboxylic acids?

A2: The main purification strategies include:

  • Recrystallization: A common and effective technique for solid compounds.[4] Solvents like water (often under pressure), 1,4-dioxane, ethanol, and acetone can be used.[2][5]

  • Acid-Base Extraction: This leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.[6][7][8][9]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or flash chromatography can be employed for high-purity separations.[10][11][12][13]

Q3: How does pH adjustment help in the purification process?

A3: Adjusting the pH is a critical step in acid-base extraction for separating hydroxynaphthalene carboxylic acids from impurities. By dissolving the crude product in a basic solution (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble salt.[6][7] Neutral impurities, such as unreacted β-naphthol, will remain in an organic layer and can be separated. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the purified hydroxynaphthalene carboxylic acid to precipitate out of the solution.[6][7]

Q4: Can you provide some guidance on selecting a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For hydroxynaphthalene carboxylic acids, solubility is influenced by the polarity of both the naphthalene ring and the polar functional groups. They are generally more soluble in organic solvents like ethanol and acetone.[5] Water can also be used, sometimes under pressure.[2] The presence of water can, in some cases, increase the solubility of carboxylic acids in organic solvents. It is advisable to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Presence of water in the reaction mixture Reactants, reagents, and solvents should be thoroughly dried before use, as the presence of water can decrease the yield of the Kolbe-Schmitt reaction.[14]
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or optimizing the temperature and pressure.
Suboptimal choice of base/counterion The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation. For example, using potassium hydroxide can favor the formation of the para-isomer.[1][14]
Loss of product during workup Ensure complete precipitation of the product by adjusting the pH appropriately. Avoid using an excessive amount of solvent during recrystallization.[15]
Issue 2: Persistent Impurities After Initial Purification
Impurity Type Troubleshooting Suggestion
Isomeric Carboxylic Acids If recrystallization is ineffective, consider using preparative HPLC with a suitable column (e.g., C18 reversed-phase) and a carefully optimized mobile phase.[10]
Unreacted β-naphthol Perform a thorough acid-base extraction. Washing the organic layer with a weak base like sodium bicarbonate should remove the carboxylic acid, leaving the less acidic β-naphthol behind.[8][9]
Colored/Tarry Impurities Consider treating a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.

Data Presentation

Table 1: Purity and Yield of 2-Hydroxynaphthalene-3-carboxylic Acid Under Specific Conditions

Reaction Conditions Purity Yield (based on consumed β-naphthol) Reference
Reaction with CO2 in diisopropyltoluene, followed by extraction and precipitation99%85%[3]
Reaction with CO2 in cymene, followed by extraction and precipitationNot Specified85%[3]
Reaction with CO2 in diethylbenzene, followed by extraction and precipitationNot Specified85%[3]

Table 2: Solubility of Hydroxynaphthalene Carboxylic Acids

Compound Solvent Solubility Reference
2-Hydroxynaphthalene-1-carboxylic acidWaterModerately soluble[5]
2-Hydroxynaphthalene-1-carboxylic acidEthanolSoluble[5]
2-Hydroxynaphthalene-1-carboxylic acidAcetoneSoluble[5]
4-Hydroxybenzoic acidWaterSlightly soluble[16]
4-Hydroxybenzoic acidChloroformSlightly soluble[16]
4-Hydroxybenzoic acidAlcoholSoluble[16]
4-Hydroxybenzoic acidAcetoneSoluble[16]

Experimental Protocols

Protocol 1: Purification of Hydroxynaphthalene Carboxylic Acid by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction with Weak Base: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the hydroxynaphthalene carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Wash Organic Layer: The organic layer, which contains neutral impurities like unreacted β-naphthol, can be washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent evaporated to isolate these impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper).[6][7] The hydroxynaphthalene carboxylic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the hydroxynaphthalene carboxylic acid has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities start Crude Product from Kolbe-Schmitt Synthesis dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction (wash with NaHCO3) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate precipitate Acidify Aqueous Layer to Precipitate Product separate->precipitate Aqueous Layer impurities Neutral Impurities (e.g., β-naphthol) in Organic Layer separate->impurities filter_dry Filter and Dry Pure Product precipitate->filter_dry recrystallize Recrystallize from Suitable Solvent filter_dry->recrystallize For higher purity final_product High Purity Hydroxynaphthalene Carboxylic Acid filter_dry->final_product Sufficiently pure recrystallize->final_product

Caption: Workflow for the purification of hydroxynaphthalene carboxylic acids.

troubleshooting_low_yield issue Low Yield of Desired Product cause1 Presence of Water in Reaction? issue->cause1 cause2 Incomplete Reaction? issue->cause2 cause3 Suboptimal Base/Counterion? issue->cause3 cause4 Product Loss During Workup? issue->cause4 solution1 Thoroughly dry all reagents and solvents. cause1->solution1 Solution solution2 Monitor reaction (TLC/HPLC). Extend reaction time or optimize conditions. cause2->solution2 Solution solution3 Consider using alternative alkali metal hydroxides (e.g., KOH for para-isomer). cause3->solution3 Solution solution4 Ensure complete precipitation (check pH). Avoid excess solvent in recrystallization. cause4->solution4 Solution

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of Einecs 302-056-4 (Fluconazole) and Conventional Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 24, 2025 – In an effort to provide clarity and detailed scientific insight for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of Einecs 302-056-4, identified as the antifungal agent Fluconazole, and other prominent antibacterial agents. This publication addresses the common misconception of Fluconazole's role and systematically evaluates its minimal off-target antibacterial effects against the potent, targeted action of established antibacterial drugs.

Executive Summary

This compound is the European Inventory of Existing Commercial Chemical Substances number for Fluconazole , a triazole antifungal drug. Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis, a critical component of the fungal cell membrane. It is highly effective against a range of fungal pathogens, particularly Candida species.

Recent studies have explored the off-target effects of Fluconazole on bacteria. While some inhibitory effects have been noted at high concentrations, they are significantly less potent than those of conventional antibacterial agents. This guide presents a quantitative comparison of the antimicrobial activities of Fluconazole, a fluoroquinolone (Ciprofloxacin), and a beta-lactam (Amoxicillin) to highlight these differences. Detailed experimental protocols and mechanistic pathways are provided to support these findings.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluconazole, Ciprofloxacin, and Amoxicillin against common fungal and bacterial species. Lower MIC values indicate higher potency.

Antimicrobial Agent Target Organism Organism Type Reported MIC (µg/mL) Interpretation
This compound (Fluconazole) Candida albicansFungus≤8Susceptible[1]
Candida albicans (Resistant)Fungus≥64Resistant[1]
Escherichia coliBacterium>2000Not clinically effective
Staphylococcus aureusBacteriumNot widely reportedNot clinically effective
Ciprofloxacin Escherichia coliBacterium0.013 - 0.08Susceptible[2]
Staphylococcus aureusBacterium0.6Susceptible[2]
Amoxicillin Escherichia coliBacterium0.8 - 3.2Susceptible (variable)[3]
Staphylococcus aureusBacterium0.25 - 0.50Susceptible[4]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of Fluconazole and the two classes of antibacterial agents.

fluconazole_mechanism fluconazole Fluconazole cyp450 Lanosterol 14-α-demethylase (Fungal Cytochrome P450) fluconazole->cyp450 Inhibits lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol Conversion membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential Component

Caption: Mechanism of action of Fluconazole.

antibacterial_mechanisms cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) cluster_betalactam Beta-Lactams (e.g., Amoxicillin) ciprofloxacin Ciprofloxacin gyrase DNA Gyrase ciprofloxacin->gyrase Inhibits topoisomerase Topoisomerase IV ciprofloxacin->topoisomerase Inhibits dna_replication DNA Replication (Inhibited) gyrase->dna_replication topoisomerase->dna_replication amoxicillin Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis (Inhibited) crosslinking->cell_wall

Caption: Mechanisms of action of antibacterial agents.

Experimental Workflows

The diagrams below outline the standardized procedures for antifungal and antibacterial susceptibility testing.

antifungal_susceptibility_workflow start Start: Isolate Yeast Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI Medium prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare Microdilution Plate with Serial Dilutions of Fluconazole prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End: Report MIC read_mic->end

Caption: Antifungal Susceptibility Testing Workflow (CLSI M27).

antibacterial_susceptibility_workflow start Start: Isolate Bacterial Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum swab_plate Swab Mueller-Hinton Agar Plate prep_inoculum->swab_plate apply_discs Apply Antibiotic Discs swab_plate->apply_discs incubate Incubate at 35°C for 16-20 hours apply_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret end End: Report Interpretation interpret->end

Caption: Antibacterial Susceptibility Testing Workflow (Kirby-Bauer).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (Based on CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

1. Inoculum Preparation:

  • From a 24-hour culture on Sabouraud dextrose agar, select several distinct colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Plate Preparation:

  • Prepare serial twofold dilutions of Fluconazole in RPMI 1640 medium in a 96-well microtiter plate.

  • The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

  • Add the diluted yeast inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 24 to 48 hours.

4. Reading and Interpretation:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control.

  • Results are interpreted as Susceptible, Susceptible-Dose Dependent, or Resistant based on established CLSI breakpoints.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion (Based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to various antibiotics.

1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[5].

2. Inoculation:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube[5][6].

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[6].

3. Application of Antibiotic Disks:

  • Using sterile forceps, place antibiotic-impregnated disks onto the surface of the agar plate.

  • The disks should be firmly pressed down to ensure complete contact with the agar and should be spaced at least 24 mm apart[7].

4. Incubation:

  • Invert the plates and incubate at 35°C for 16-20 hours in an aerobic atmosphere[6].

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameters to the values in the CLSI M100 standard.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate that this compound (Fluconazole) is a potent antifungal agent with a mechanism of action distinct from that of antibacterial agents. While it may exhibit weak, non-clinically relevant inhibitory effects on some bacteria at very high concentrations, it is not a viable antibacterial therapeutic. In contrast, antibacterial agents like Ciprofloxacin and Amoxicillin are highly effective against their target bacteria at much lower concentrations due to their specific mechanisms of action. This comparative analysis underscores the importance of accurate compound identification and the selection of appropriate antimicrobial agents based on the causative pathogen.

References

Unveiling the In Vitro Activity of a GPR35 Agonist: A Comparative Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the in vitro performance of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, also known as Pamoic acid, against other known GPR35 agonists. This guide provides supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways.

Introduction

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, more commonly referred to as Pamoic acid, has been identified as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35). This receptor is increasingly recognized for its role in various physiological and pathological processes, making it an attractive target for drug discovery. This guide provides a comparative analysis of the in vitro activity of Pamoic acid, presenting key experimental data alongside that of other GPR35 agonists. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity of GPR35 Agonists

The in vitro efficacy of Pamoic acid as a GPR35 agonist has been evaluated through various assays, primarily focusing on its ability to induce β-arrestin recruitment and Extracellular Signal-Regulated Kinase (ERK) 1/2 phosphorylation. The following table summarizes the quantitative data for Pamoic acid and compares it with other known GPR35 agonists, Zaprinast and Kynurenic acid.

CompoundAssaySpeciesCell LineEC50
Pamoic acid β-arrestin RecruitmentHumanU2OS79 nM[1][2]
ERK1/2 PhosphorylationHumanU2OS65 nM[3]
Zaprinast β-arrestin RecruitmentHumanHEK293pEC50 = 5.76[4]
β-arrestin RecruitmentRatHEK293pEC50 = 7.1[]
Intracellular Calcium MobilizationHumanHEK293840 nM[6]
Intracellular Calcium MobilizationRatHEK29316 nM[6]
Kynurenic acid β-arrestin RecruitmentHuman-pEC50 = 3.89[4]
Calcium MobilizationHumanCHO39.2 µM[7]
Calcium MobilizationMouseCHO10.7 µM[7]
Calcium MobilizationRatCHO7.4 µM[7]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.[8][9][10][11]

Principle: The assay utilizes an enzyme fragment complementation (EFC) technology.[11] The GPR35 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal, typically chemiluminescent.[8][11]

Protocol:

  • Cell Culture:

    • HEK293 or U2OS cells stably co-expressing the ProLink™-tagged human GPR35 and the Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.[8][9]

  • Cell Plating:

    • Cells are harvested and seeded into 96-well or 384-well white, clear-bottom microplates at a predetermined density.[12]

    • Plates are incubated overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Serial dilutions of Pamoic acid and other test compounds are prepared in an appropriate assay buffer.

    • The culture medium is removed from the cells, and the compound dilutions are added.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[8]

  • Signal Detection:

    • The detection reagent, containing the enzyme substrate, is added to each well.

    • The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.[11]

    • The chemiluminescent signal is read using a plate reader.

  • Data Analysis:

    • The data is normalized to a vehicle control and plotted as a dose-response curve to determine the EC50 value for each compound.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following GPR35 activation.[3][12][13][14][15][16]

Principle: Upon GPR35 activation by an agonist, a signaling cascade is initiated, leading to the phosphorylation of ERK1 and ERK2. This phosphorylation can be detected and quantified using methods such as Western blotting or specific immunoassays like AlphaScreen® SureFire®.[12][13][16]

Protocol (using Western Blotting):

  • Cell Culture and Starvation:

    • U2OS cells expressing human GPR35 are cultured to near confluency.[3]

    • Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK phosphorylation.[13]

  • Compound Stimulation:

    • Cells are treated with varying concentrations of Pamoic acid or other agonists for a specific time (e.g., 5-15 minutes) at 37°C.[3]

  • Cell Lysis:

    • The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is then incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Data Analysis:

    • The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 levels (determined by re-probing the membrane with an antibody against total ERK1/2) or a loading control like β-actin.

    • The normalized data is used to generate dose-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

Activation of GPR35 by an agonist like Pamoic acid initiates a cascade of intracellular events. The receptor can couple to different G proteins, primarily Gαi/o and Gα13, leading to downstream signaling.[9][17] GPR35 activation also leads to the recruitment of β-arrestin, which not only desensitizes the receptor but can also initiate its own signaling pathways.[9][18] A key downstream consequence of GPR35 activation is the phosphorylation and activation of the ERK1/2 pathway.[3]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pamoic_Acid Pamoic Acid GPR35 GPR35 Pamoic_Acid->GPR35 Binds to G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_13 Gα13 GPR35->G_alpha_13 Activates beta_Arrestin β-Arrestin GPR35->beta_Arrestin Recruits ERK1_2 ERK1/2 Phosphorylation G_alpha_i_o->ERK1_2 Leads to Downstream_Effects Downstream Cellular Effects G_alpha_13->Downstream_Effects Leads to beta_Arrestin->ERK1_2 Can lead to ERK1_2->Downstream_Effects Leads to

Caption: GPR35 Signaling Pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

The following diagram illustrates the key steps involved in a typical β-arrestin recruitment assay using enzyme fragment complementation.

B_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A 1. Culture GPR35 & β-arrestin expressing cells B 2. Seed cells into microplate A->B C 3. Add serially diluted Pamoic Acid B->C D 4. Incubate to allow β-arrestin recruitment C->D E 5. Add detection reagent (substrate) D->E F 6. Read chemiluminescent signal E->F G 7. Analyze data and determine EC50 F->G

Caption: Workflow for β-Arrestin Assay.

Experimental Workflow: ERK1/2 Phosphorylation Assay

This diagram outlines the general workflow for assessing ERK1/2 phosphorylation via Western blotting.

ERK_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis A 1. Culture & serum-starve GPR35-expressing cells B 2. Stimulate with Pamoic Acid A->B C 3. Lyse cells & collect protein B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to membrane D->E F 6. Immunoblot for p-ERK1/2 & Total ERK1/2 E->F G 7. Quantify bands & determine EC50 F->G

Caption: Workflow for ERK1/2 Assay.

References

Unveiling the Potential of Hydroxynaphthalene Derivatives: A Guide to Cross-Validation of Computational and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational and experimental data for hydroxynaphthalene derivatives. It aims to facilitate a deeper understanding of their therapeutic potential by showcasing a cross-validation approach that integrates theoretical predictions with empirical evidence.

Hydroxynaphthalene derivatives, a class of aromatic compounds characterized by a naphthalene backbone bearing at least one hydroxyl group, have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising candidates for novel drug development. This guide delves into the methodologies used to evaluate these compounds, presenting a framework for cross-validating computational predictions with robust experimental data.

Data Presentation: A Comparative Analysis

To provide a clear and concise overview, the following tables summarize key quantitative data from various studies on hydroxynaphthalene derivatives. These tables facilitate a direct comparison of the biological activities and computational binding affinities of different derivatives.

Table 1: Anticancer Activity of Hydroxynaphthalene Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Computational TargetBinding Energy (kcal/mol)
1-Hydroxynaphthalene-2-carboxanilidesHCT116 (p53+/+)MTTVaries (Good to excellent activity)DNANot specified
1-Hydroxynaphthalene-2-carboxanilidesHCT116 (p53-/-)MTTVaries (Some more active than against p53+/+)DNANot specified
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic)MTT30.15 ± 9.39 (MMZ-140C)ADORA1, CDK2, TRIM24Not specified
Aminobenzylnaphthols (MMZ compounds)HT-29 (Colorectal)MTT31.78 ± 3.93 (MMZ-45B)ADORA1, CDK2, TRIM24Not specified
6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthaleneHCT116Not specifiedNot specifiedNot specifiedNot specified

Table 2: Antimicrobial Activity of Hydroxynaphthalene Derivatives

Compound/DerivativeMicroorganismAssayZone of Inhibition (mm)Computational TargetBinding Energy (kcal/mol)
Amidoalkyl naphthol derivativesBacillus subtilisDisc DiffusionNot specifiedNot specifiedNot specified
Amidoalkyl naphthol derivativesEscherichia coliDisc DiffusionNot specifiedNot specifiedNot specified
Naphthalene hydrazone derivativesStaphylococcus aureusKirby-BauerVaries (NH-6 most consistent)Not specifiedNot specified
1-hydroxy-naphthyl substituted heterocyclesEscherichia coliNot specifiedNot specifiedPenicillin Binding Protein (2EX6)Not specified

Experimental Protocols: Methodologies for Validation

The following sections provide detailed protocols for key experiments commonly used in the evaluation of hydroxynaphthalene derivatives.

Synthesis of Hydroxynaphthalene Derivatives

A general method for synthesizing 1-hydroxynaphthalene-2-carboxanilides involves a microwave-assisted, one-pot reaction.[1][2]

Procedure:

  • Condensation of 1-hydroxy-2-naphthoic acid with appropriately substituted anilines.

  • Use of phosphorus trichloride in chlorobenzene as a catalyst.

  • The reaction is carried out under microwave irradiation at 120-130 °C and 500 W for 50 minutes.[2]

  • The carboxyl group is first activated by phosphorus trichloride, followed by aminolysis of the resulting acyl chloride with the aniline to form the final amide.[2]

  • The synthesized compounds are then purified, typically by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3][4][5]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the hydroxynaphthalene derivatives and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][4]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[4]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or a detergent reagent) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3][4]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method (Kirby-Bauer assay) is a widely used technique to determine the antimicrobial activity of a substance.[6][7][8]

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the hydroxynaphthalene derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Computational Protocols: In Silico Predictions

Computational methods play a crucial role in predicting the biological activity and mechanism of action of drug candidates, thereby guiding experimental efforts.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10][11][12]

Procedure:

  • Structure Drawing: The 2D structure of the hydroxynaphthalene derivative is drawn using software like ChemDraw.

  • Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) in a computational chemistry software package (e.g., Gaussian).[9]

  • Property Calculation: Various properties such as bond lengths, bond angles, vibrational frequencies (for comparison with FT-IR spectra), and electronic properties (HOMO-LUMO energies) are calculated.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15][16][17]

Procedure:

  • Ligand and Receptor Preparation: The 3D structure of the hydroxynaphthalene derivative (ligand) is prepared and optimized. The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).

  • Binding Site Identification: The active site of the protein is identified.

  • Docking Simulation: Docking is performed using software such as MOE or Autodock to predict the binding conformation and affinity of the ligand to the receptor.[13][17]

  • Analysis: The results are analyzed based on docking scores and binding energies to identify potential inhibitors.[13]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the activity of hydroxynaphthalene derivatives and the general workflow for their cross-validation.

CrossValidationWorkflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_design Derivative Design dft DFT Calculations comp_design->dft docking Molecular Docking comp_design->docking synthesis Synthesis comp_design->synthesis characterization Spectroscopic Characterization dft->characterization Predicts Spectra in_vitro In Vitro Assays (e.g., MTT, Antimicrobial) docking->in_vitro Predicts Activity synthesis->characterization synthesis->in_vitro characterization->dft Confirms Structure in_vitro->docking Confirms Prediction

Caption: Cross-validation workflow for hydroxynaphthalene derivatives.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk MHNA Hydroxynaphthalene Derivative (e.g., MHNA) MHNA->JNK MHNA->p38 MHNA->Ikk Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) JNK->Inflammatory_Genes p38->Inflammatory_Genes IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK pathways by a hydroxynaphthalene derivative.[18]

p53_Independent_Pathway Derivative 1-Hydroxynaphthalene-2-carboxanilide DNA DNA Derivative->DNA Intercalates DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis p53-independent JNK_Pathway Derivative 1-Hydroxynaphthalene-2-carboxanilide JNK c-Jun N-terminal Kinases (JNK) Derivative->JNK Inhibits Cellular_Functions Altered Cellular Functions (Metabolism, Proliferation, Survival) JNK->Cellular_Functions SIRT1_Activation cluster_downstream Downstream Effects Derivative Hydroxynaphthalene Derivative SIRT1 SIRT1 Derivative->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Activates NFkB_path NF-κB SIRT1->NFkB_path Inhibits Cellular_Processes Regulation of: - Apoptosis - Inflammation - Oxidative Stress p53->Cellular_Processes PGC1a->Cellular_Processes NFkB_path->Cellular_Processes

References

A Researcher's Guide to the Statistical Validation of Biological Assays for Hydroxynaphthalene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of common biological assays used to evaluate hydroxynaphthalene compounds. It details experimental protocols, presents comparative data, and explains the statistical methods crucial for validating the results.

Hydroxynaphthalene compounds, a class of aromatic molecules characterized by a naphthalene backbone with one or more hydroxyl groups, have garnered significant interest in pharmaceutical research due to their diverse biological activities. These compounds have shown promise as anticancer and antioxidant agents. Rigorous statistical validation of the biological assays used to quantify these activities is paramount for accurate interpretation of results and for guiding further drug development efforts.

This guide focuses on the most prevalent assays for assessing the anticancer and antioxidant properties of hydroxynaphthalene derivatives: the MTT assay for cytotoxicity, and the DPPH and FRAP assays for antioxidant capacity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on hydroxynaphthalene compounds, providing a basis for comparing their relative efficacy.

Anticancer Activity of Hydroxynaphthalene Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Statistical Significance (p-value)Reference
1-Hydroxynaphthalene-2-carboxanilidesHCT116 (colon carcinoma)Not SpecifiedGood to excellent activityNot Specified[1][2]
Naphthoquinone DerivativesMCF-7 (breast cancer)Not Specified10.4Not Specified
Naphthoquinone DerivativesHT-29 (colorectal cancer)Not Specified6.8Not Specified
Naphthoquinone DerivativesMOLT-4 (acute lymphoblastic leukemia)Not Specified8.4Not Specified
Shikonin (Naphthoquinone)VariousNot SpecifiedPotent antitumor effectsNot Specified[3]
Antioxidant Activity of Hydroxynaphthalene Derivatives
Compound/DerivativeAssayAntioxidant CapacityStatistical Significance (p-value)Reference
Orthosiphon aristatus extracts (containing flavonoids)DPPHNot SpecifiedNot Specified[4]
Various Phenolic CompoundsFRAPNot SpecifiedNot Specified
4-Hydroxybenzoic acidNot SpecifiedAntioxidant propertiesNot Specified[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of results.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 12-24 hours.[7]

  • Treatment: Add the test hydroxynaphthalene compound at desired concentrations to the wells. Include untreated and vehicle controls.[7]

  • MTT Addition: After the desired incubation period, add MTT solution (typically 5 mg/mL in PBS or culture medium) to each well (10-20 µL). Incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, by plotting a dose-response curve.[7]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidants.[8][9]

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[9] Dilute the stock solution to a working concentration (often 0.1 mM) and verify its absorbance at 517 nm.[9]

  • Sample Preparation: Dissolve the hydroxynaphthalene compound in a suitable solvent at various concentrations.[9]

  • Reaction: Mix the sample solution with the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).[9][10]

  • Incubation: Incubate the reaction mixture in the dark for a specific time (e.g., 30 minutes).[9][10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9][10]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[11]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[12] Warm the reagent to 37°C before use.[11]

  • Sample Preparation: Prepare solutions of the hydroxynaphthalene compound to be tested.

  • Reaction: Add the sample solution to the FRAP reagent. A blank and a standard (e.g., FeSO₄) should also be run.[11]

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 593 nm.[11][12]

  • Data Analysis: Construct a standard curve using the ferrous sulfate standard. The FRAP value of the sample is then calculated from this curve and is typically expressed as µM Fe(II) equivalents.

Statistical Validation of Assay Results

  • Replicates and Controls: Experiments should be performed with sufficient biological and technical replicates to ensure the reliability of the data. Appropriate positive and negative controls are essential for validating the assay's performance.[7]

  • Dose-Response Curves and IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key parameter derived from dose-response curves. These curves are typically fitted using non-linear regression analysis.[13] It is important to note that IC50 values can be influenced by assay conditions, and therefore, direct comparison between different studies should be done with caution.[14][15]

  • Statistical Tests: To determine if the observed effects are statistically significant, appropriate statistical tests should be employed. For comparing two groups, a t-test is often used, while for multiple group comparisons, an Analysis of Variance (ANOVA) is suitable.[7] A p-value of less than 0.05 is generally considered to be statistically significant.

  • Data Presentation: Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).[13]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

anticancer_pathway Hydroxynaphthalene Compound Hydroxynaphthalene Compound Topoisomerase Topoisomerase Hydroxynaphthalene Compound->Topoisomerase Inhibition DNA Damage DNA Damage Topoisomerase->DNA Damage Induces p53 Activation p53 Activation DNA Damage->p53 Activation JNK Pathway JNK Pathway DNA Damage->JNK Pathway Apoptosis Apoptosis p53 Activation->Apoptosis JNK Pathway->Apoptosis

Caption: Anticancer signaling pathway of hydroxynaphthalene compounds.

experimental_workflow cluster_assay Biological Assay cluster_validation Statistical Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay Protocol Assay Protocol Compound Treatment->Assay Protocol Data Acquisition Data Acquisition Assay Protocol->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation Significance Testing Significance Testing IC50 Calculation->Significance Testing Results Interpretation Results Interpretation Significance Testing->Results Interpretation

Caption: General experimental workflow and statistical validation process.

References

A Comparative Analysis of Hydroxynaphthalene Carboxanilides and Their Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hydroxynaphthalene carboxanilides and their corresponding carboxylic acid precursors. While both classes of compounds share a common structural scaffold, their biological activities and physicochemical properties can differ significantly. This document summarizes key findings from experimental data to aid in research and development.

Executive Summary

Hydroxynaphthalene carboxanilides are a versatile class of compounds demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antimycobacterial effects. Their synthesis is typically achieved through the condensation of a hydroxynaphthalene carboxylic acid with a substituted aniline. The conversion of the carboxylic acid to a carboxanilide moiety often leads to an increase in lipophilicity and can significantly modulate the compound's biological profile. While direct comparative studies are limited, this guide consolidates available data to highlight the distinct characteristics of each class.

Physicochemical Properties

A key differentiator between hydroxynaphthalene carboxanilides and their parent carboxylic acids is their lipophilicity, which plays a crucial role in their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Representative Hydroxynaphthalene Carboxylic Acids and Carboxanilides

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPWater SolubilityReference
1-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.182.6Sparingly soluble in hot water[1][2]
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.182.9474 mg/L (calculated)[3][4]
1-Hydroxy-N-phenylnaphthalene-2-carboxamideC₁₇H₁₃NO₂263.29Varies with substitutionGenerally low[5]
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamideC₁₇H₁₁Cl₂NO₂348.18HighInsoluble in water[6]

Biological Activities

Hydroxynaphthalene carboxanilides have been extensively studied for various biological activities, often showing greater potency than their carboxylic acid precursors, although direct comparative data is scarce.

Anticancer Activity

Several series of 1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their anticancer properties, demonstrating good to excellent activity against various cancer cell lines.[7] Some derivatives have been shown to be more active against p53 null cells, suggesting a potential mechanism of action involving DNA intercalation.[7][8] In contrast, while some naphthalene carboxylic acid derivatives have been investigated for anticancer effects, the data is less extensive.[9] For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a potential lead compound for designing lactate dehydrogenase-specific inhibitors with applications in treating certain cancers.[10]

Table 2: Anticancer Activity of Selected Hydroxynaphthalene Carboxanilides

CompoundCell LineIC₅₀ (µM)Reference
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamideHCT116 (p53+/+)>30[11]
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamideHCT116 (p53-/-)>30[11]
Selected 1-hydroxynaphthalene-2-carboxanilidesHuman colon carcinomaGood to excellent activity[7]
Antibacterial and Antimycobacterial Activity

Hydroxynaphthalene carboxanilides have shown significant promise as antibacterial and antimycobacterial agents.[12][13][14] For example, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.37 µM.[6] The mechanism of action is thought to be multi-targeted, potentially involving the inhibition of bacterial enzymes and disruption of the cellular proton gradient.[6]

While some hydroxynaphthalene carboxylic acids, such as 5-hydroxynaphthalene-1-carboxylic acid, have been shown to inhibit bacterial growth, the potency and spectrum of activity of the carboxanilides appear to be more extensively documented and, in many cases, superior.[15]

Table 3: Antimicrobial Activity of Selected Hydroxynaphthalene Carboxanilides

CompoundMicroorganismMIC (µM)Reference
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamideS. aureus (MRSA)0.37[6]
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideS. aureus (MRSA)26.0[13]
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideM. marinum51.9[13]
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamideS. aureus55.0[14]
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamideM. marinum28.4[14]

Experimental Protocols

Synthesis of Hydroxynaphthalene Carboxanilides

The general procedure for the synthesis of hydroxynaphthalene carboxanilides involves the condensation of a hydroxynaphthalene carboxylic acid with a substituted aniline. A common method utilizes microwave-assisted synthesis.[16]

General Procedure:

  • A mixture of the appropriate hydroxynaphthalene carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) is suspended in a dry solvent such as chlorobenzene.

  • A coupling agent, for example, phosphorus trichloride (0.5 equivalents), is added dropwise to the suspension.

  • The reaction mixture is then subjected to microwave irradiation (e.g., 500 W) at an elevated temperature (e.g., 120-130 °C) for a short duration (e.g., 15-50 minutes).[7][16]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is typically washed with an acidic solution (e.g., 2M HCl) and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]

Synthesis_Workflow cluster_reactants Reactants Carboxylic_Acid Hydroxynaphthalene Carboxylic Acid Coupling Condensation Reaction (Microwave-assisted) Carboxylic_Acid->Coupling Aniline Substituted Aniline Aniline->Coupling Purification Work-up & Purification Coupling->Purification Crude Product Product Hydroxynaphthalene Carboxanilide Purification->Product Purified Product MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Add test compounds (various concentrations) Cell_Seeding->Treatment Incubation_1 Incubate (e.g., 72h) Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate to form formazan crystals MTT_Addition->Incubation_2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_2->Solubilization Measurement Measure absorbance (e.g., 550 nm) Solubilization->Measurement Analysis Calculate cell viability and IC50 values Measurement->Analysis SAR_Relationship cluster_structure Chemical Structure Core Hydroxynaphthalene Carboxanilide Scaffold Properties Physicochemical Properties (e.g., Lipophilicity, Electronics) Substituents Anilide Ring Substituents (nature and position) Substituents->Properties Activity Biological Activity (e.g., Anticancer, Antibacterial) Properties->Activity

References

Assessing Reproducibility of Experiments Involving Einecs 302-056-4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a significant challenge in assessing the reproducibility of experiments involving the chemical entity registered under Einecs 302-056-4. While the constituent components of this substance are well-characterized, there is a notable absence of published experimental data for the compound itself.

This compound is identified as a compound of 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid and 3,4-dimethyl-2-phenylmorpholine in a 1:2 ratio. The latter component, 3,4-dimethyl-2-phenylmorpholine, is more commonly known as phendimetrazine, a stimulant drug that has been studied for its effects as an appetite suppressant.[1] The former component is a derivative of naphthoic acid.

This guide provides a comparative overview of the known active component, phendimetrazine, and outlines the current limitations in evaluating the reproducibility of the complete this compound compound.

Understanding the Active Component: Phendimetrazine

Phendimetrazine is a sympathomimetic amine that functions as a prodrug, meaning it is converted into its active form, phenmetrazine, within the body.[1][2] Phenmetrazine exerts its pharmacological effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[1][3] This mechanism of action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in central nervous system stimulation and appetite suppression.[4]

Alternatives to Phendimetrazine

The primary alternatives to phendimetrazine are other anorectic agents, particularly those within the same pharmacological class of sympathomimetic amines. These include drugs like phentermine and diethylpropion, which also act as central nervous system stimulants to reduce appetite. It is important to note that the use of phendimetrazine in combination with other anorectic agents is not recommended.[4]

Data Presentation: A Comparative Analysis of Phendimetrazine Efficacy

Due to the lack of available experimental data for this compound, this section focuses on the clinical data available for its active component, phendimetrazine. The following table summarizes key pharmacokinetic and pharmacodynamic parameters of phendimetrazine.

ParameterPhendimetrazineAlternative: Phentermine
Mechanism of Action Prodrug to Phenmetrazine (Norepinephrine-Dopamine Releasing Agent)Norepinephrine Releasing Agent
Bioavailability Well absorbed orallyReadily absorbed orally
Peak Plasma Time 1-3 hours3-4.4 hours
Elimination Half-life Approximately 20 hours19-24 hours
Metabolism Hepatic, conversion to phenmetrazineHepatic
Primary Use Short-term management of exogenous obesityShort-term management of exogenous obesity

Experimental Protocols

As no specific experimental studies utilizing "this compound" could be identified, this section outlines a general protocol for evaluating the anorectic effects of a compound like phendimetrazine in a preclinical setting.

Objective: To assess the effect of the test compound on food intake and body weight in a rodent model of obesity.

Materials:

  • Test compound (e.g., Phendimetrazine)

  • Vehicle control (e.g., saline)

  • Rodent model of obesity (e.g., diet-induced obese mice)

  • Metabolic cages for monitoring food and water intake

  • Analytical balance for weighing animals

Methodology:

  • Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Baseline Measurements: Body weight and daily food and water intake are recorded for a baseline period of 3-5 days.

  • Randomization: Animals are randomly assigned to treatment groups (e.g., vehicle control, test compound at various doses).

  • Compound Administration: The test compound or vehicle is administered via the intended route (e.g., oral gavage) at a consistent time each day.

  • Data Collection: Body weight and food and water intake are measured daily throughout the study period.

  • Data Analysis: Statistical analysis is performed to compare the changes in body weight and food intake between the treatment and control groups.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling pathway for the active metabolite of phendimetrazine, phenmetrazine.

Phendimetrazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phendimetrazine Phendimetrazine (Prodrug) Phenmetrazine Phenmetrazine (Active) Phendimetrazine->Phenmetrazine Metabolism VMAT2 VMAT2 Phenmetrazine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Reverses Transport NET Norepinephrine Transporter (NET) Phenmetrazine->NET Reverses Transport Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Norepinephrine_Vesicle Norepinephrine Vesicles VMAT2->Norepinephrine_Vesicle Packages Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Binds

References

Peer-Reviewed Validation of the Therapeutic Potential of Hydroxynaphthalene Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial therapeutic potential of a series of hydroxynaphthalene derivatives, specifically focusing on N-aryl-1-hydroxynaphthalene-2-carboxanilides. The information presented is collated from peer-reviewed studies and includes quantitative data, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action to aid in research and drug development.

Comparative Analysis of Antimicrobial Activity

A significant body of research has focused on the synthesis and evaluation of N-aryl-1-hydroxynaphthalene-2-carboxanilides as potent antimicrobial agents. These compounds have demonstrated notable activity against a range of bacterial pathogens, with a particular emphasis on drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected chlorinated 1-hydroxynaphthalene-2-carboxanilides against various S. aureus strains, providing a direct comparison of their efficacy.

CompoundSubstituent (R)S. aureus ATCC 29213 MIC (µM)MRSA 63718 MIC (µM)SA 630 MIC (µM)SA 3202 MIC (µM)
1 2-Cl> 10> 10> 10> 10
2 3-Cl2.52.52.52.5
3 4-Cl1.251.251.251.25
4 2,3-diCl> 10> 10> 10> 10
5 2,4-diCl> 10> 10> 10> 10
6 2,5-diCl> 10> 10> 10> 10
7 2,6-diCl> 10> 10> 10> 10
8 3,4-diCl0.630.630.630.63
9 3,5-diCl0.37 0.37 0.37 0.37
10 2,4,5-triCl> 10> 10> 10> 10
11 2,4,6-triCl> 10> 10> 10> 10
12 3,4,5-triCl> 10> 10> 10> 10
Ampicillin -0.23> 10> 10> 10
Ciprofloxacin -0.45> 10> 10> 10

Data sourced from a study on chlorinated 1-hydroxynaphthalene-2-carboxanilides.[1]

From this data, it is evident that the substitution pattern of chlorine atoms on the anilide ring plays a crucial role in the antistaphylococcal activity. The N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 9) exhibited the most potent activity, with a MIC of 0.37 µM against all tested strains, including MRSA isolates. This activity is comparable to or better than the standard antibiotics ampicillin and ciprofloxacin against the susceptible strain and significantly more effective against the resistant strains.[1]

Experimental Protocols

The validation of the antimicrobial potential of these hydroxynaphthalene derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of the compounds and the determination of their antimicrobial efficacy.

Synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxanilides

The synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides is typically achieved through a one-step microwave-assisted condensation reaction.[2][3]

General Procedure:

  • A mixture of 1-hydroxynaphthalene-2-carboxylic acid and the appropriately substituted aniline is prepared in dry chlorobenzene.

  • Phosphorus trichloride is added to the mixture, which then serves as a condensing agent.

  • The reaction mixture is subjected to microwave irradiation (e.g., 120-130 °C, 500 W) for a short duration, typically around 15 minutes.[3]

  • After cooling, the resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-1-hydroxynaphthalene-2-carboxanilide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1-hydroxynaphthalene-2-carboxylic_acid 1-Hydroxynaphthalene- 2-carboxylic Acid Reaction_Mixture Reaction Mixture 1-hydroxynaphthalene-2-carboxylic_acid->Reaction_Mixture Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction_Mixture PCl3 PCl3 (Condensing Agent) PCl3->Reaction_Mixture Chlorobenzene Chlorobenzene (Solvent) Chlorobenzene->Reaction_Mixture Microwave Microwave Irradiation (120-130°C, 15 min) Microwave->Reaction_Mixture Product N-Aryl-1-hydroxynaphthalene- 2-carboxanilide Reaction_Mixture->Product Purification Filtration, Washing, Recrystallization Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for N-aryl-1-hydroxynaphthalene-2-carboxanilides.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density and then diluted to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Start Start Bacterial_Culture Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Bacterial_Culture Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results MIC_Determination Determine MIC: Lowest concentration with no growth Read_Results->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action

The precise mechanism of antibacterial action for hydroxynaphthalene derivatives is likely multi-targeted.[1] While not fully elucidated, studies suggest that these compounds may not primarily act by inhibiting energy metabolism. Instead, their efficacy may stem from the downregulation of essential bacterial proteins.[1] Chemoproteomic analysis of S. aureus treated with active 1-hydroxynaphthalene-2-carboxanilides revealed the downregulation of several proteins, including the ATP-dependent protease ATPase subunit HslU. This protein is crucial for protein quality control and degradation, and its inhibition could lead to the accumulation of misfolded proteins and ultimately, bacterial cell death.[1]

G cluster_targets Potential Intracellular Targets cluster_effects Downstream Effects Hydroxynaphthalene_Derivative Hydroxynaphthalene Derivative Bacterial_Cell Bacterial Cell Hydroxynaphthalene_Derivative->Bacterial_Cell Enzyme_Inhibition Inhibition of Essential Enzymes Bacterial_Cell->Enzyme_Inhibition Protein_Downregulation Downregulation of Key Proteins (e.g., HslU) Bacterial_Cell->Protein_Downregulation Impaired_Metabolism Impaired Metabolic Pathways Enzyme_Inhibition->Impaired_Metabolism Protein_Homeostasis_Disruption Disruption of Protein Homeostasis Protein_Downregulation->Protein_Homeostasis_Disruption Cell_Death Bacterial Cell Death Impaired_Metabolism->Cell_Death Protein_Homeostasis_Disruption->Cell_Death

Caption: Proposed multi-target mechanism of antibacterial action.

Conclusion

The peer-reviewed data strongly supports the therapeutic potential of hydroxynaphthalene derivatives, particularly N-aryl-1-hydroxynaphthalene-2-carboxanilides, as a promising class of antimicrobial agents. The quantitative data presented in this guide highlights their potent activity against clinically relevant pathogens, including MRSA. The detailed experimental protocols provide a foundation for further research and development in this area. The proposed multi-target mechanism of action suggests a lower likelihood of rapid resistance development, further enhancing their appeal as potential therapeutic candidates. Continued investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective treatments for bacterial infections.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Einecs 302-056-4

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: The substance identified by Einecs 302-056-4 is a complex quaternary ammonium compound with the following identifiers:

  • CAS Number: 94022-09-4

  • Chemical Names: N,N-Dimethyl-N-octadecyl-N-(2-hydroxypropyl)ammonium chloride; N,N,N-trimethyl-2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethanaminium chloride homopolymer.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this substance. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with ANSI Z87.1 standards. Goggles are required when there is a potential for splashes. A face shield should be used in conjunction with goggles for maximum protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron.Glove material should be selected based on the specific solvent used, if any. Inspect gloves for tears or holes before each use. A lab coat should be worn to protect street clothing and skin.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Read and understand all available safety information before handling the chemical. Ensure that a safety shower and eyewash station are readily accessible.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Dispensing: When transferring or weighing the chemical, avoid generating dust or aerosols. Use appropriate tools and techniques to handle the material.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly closed, labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

Disposal Plan:

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with laboratory chemicals.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Safe Work Practices start Identify Chemical and Review SDS hazards Assess Physical and Health Hazards (e.g., corrosive, toxic, flammable) start->hazards ppe_selection Select Appropriate PPE Based on Assessment exposure Evaluate Potential Exposure Routes (inhalation, skin contact, ingestion, injection) hazards->exposure exposure->ppe_selection eye_face Eye/Face Protection (Goggles, Face Shield) handling Implement Safe Handling and Disposal Procedures skin Skin Protection (Gloves, Lab Coat, Apron) respiratory Respiratory Protection (Fume Hood, Respirator) ppe_selection->eye_face Splash/particle risk ppe_selection->skin Contact risk ppe_selection->respiratory Inhalation risk end Proceed with Work handling->end

Caption: Decision-making workflow for selecting appropriate Personal Protective Equipment (PPE).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.